molecular formula C10H12O B7781239 Anethole CAS No. 50770-19-9

Anethole

Cat. No.: B7781239
CAS No.: 50770-19-9
M. Wt: 148.20 g/mol
InChI Key: RUVINXPYWBROJD-ONEGZZNKSA-N
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Description

Anethole (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a naturally occurring phenylpropanoid compound and the primary constituent of essential oils from anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare) . It exists as cis- and trans-isomers, with the trans-isomer being the most abundant and commercially significant form . In research settings, this compound is extensively investigated for its broad pharmacological potential. Preclinical studies highlight its significant protective effects against components of metabolic syndrome, demonstrating anti-diabetic properties through stimulation of insulin secretion from pancreatic β-cells and improvement of glycolytic enzyme activity . Its anti-obesity potential is linked to the induction of browning in white adipose tissue, mediated by the activation of the AMPK/Sirt1 pathway . Furthermore, this compound exhibits potent anti-inflammatory and antioxidant activities, mechanisms that underlie its protective roles. It can inhibit key pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway and downregulate cytokines such as TNF-α and IL-6 . Other prominent areas of investigation include this compound's antimicrobial and insecticidal properties. It shows efficacy against a spectrum of bacteria, yeasts, and fungi , and acts as an effective insect repellent and fumigant against species like mosquitoes and cockroaches . Research also explores its cytotoxic and apoptotic effects on various cancer cell lines, including cervical (HeLa) and hepatic (HepG2) cells . This compound is also a critical compound in food science and industry, where it is used as a flavoring agent due to its characteristic sweet, anise-like taste, which is approximately 13 times sweeter than sucrose . It is also responsible for the "ouzo effect," the spontaneous formation of a microemulsion in alcoholic beverages when diluted with water . This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets for detailed handling information.

Properties

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
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InChI Key

RUVINXPYWBROJD-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC=C(C=C1)OC
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Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C10H12O
Record name ANETHOLE
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Related CAS

26795-32-4
Record name Poly(trans-anethole)
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DSSTOX Substance ID

DTXSID9020087
Record name (E)-Anethole
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Molecular Weight

148.20 g/mol
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Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour
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Boiling Point

454.1 °F at 760 mmHg (NTP, 1992), 234 °C
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Flash Point

195 °F (NTP, 1992), 90.1 °C
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Solubility

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol)
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Density

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988
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Vapor Pressure

0.05 [mmHg], 5.45 Pa @ 294 deg K
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Color/Form

White crystals

CAS No.

104-46-1, 4180-23-8, 50770-19-9
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Melting Point

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol
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Foundational & Exploratory

Anethole: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole is a naturally occurring aromatic compound widely found in the essential oils of several plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare)[1][2][3]. Chemically classified as a phenylpropanoid, this compound is a derivative of allylbenzene and is responsible for the characteristic licorice-like flavor and aroma of these plants[1]. It is extensively used as a flavoring agent in the food and beverage industry, as well as in cosmetics and pharmaceuticals[2][4]. Beyond its organoleptic properties, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[4][5][6]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Isomerism

This compound, with the chemical formula C₁₀H₁₂O, is systematically named 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene[1][7]. Its structure consists of a benzene ring substituted with a methoxy group and a propenyl group. This compound exists as two geometric isomers, trans-anethole ((E)-anethole) and cis-anethole ((Z)-anethole), distinguished by the orientation of the substituents around the propenyl double bond[1]. The trans-isomer is the more stable and abundant form found in nature and is the isomer primarily used in commercial applications[1][8].

Caption: Chemical structures of trans- and cis-anethole.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or crystalline solid at room temperature, possessing a characteristic sweet, anise-like odor[9]. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O[10]
Molar Mass148.20 g/mol [10]
Melting Point20-21 °C (trans)
Boiling Point234-237 °C
Density0.988 g/mL at 25 °C
Refractive Indexn20/D 1.561
Solubility
WaterVery slightly soluble[1]
EthanolFreely soluble[1]
Diethyl EtherMiscible
ChloroformMiscible
AcetoneSoluble
BenzeneSoluble
Carbon DisulfideSoluble
Petroleum EtherSoluble
Ethyl AcetateSoluble

Spectroscopic Data

The structural elucidation and quantification of this compound are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.32 (d, 2H, J=8.8 Hz, Ar-H)

  • δ 6.89 (d, 2H, J=8.8 Hz, Ar-H)

  • δ 6.41 (d, 1H, J=15.7 Hz, =CH-)

  • δ 6.15 (dq, 1H, J=15.7, 6.6 Hz, =CH-CH₃)

  • δ 3.84 (s, 3H, -OCH₃)

  • δ 1.92 (dd, 3H, J=6.6, 1.4 Hz, -CH₃)

¹³C NMR (CDCl₃):

  • δ 159.1 (Ar-C)

  • δ 131.8 (Ar-C)

  • δ 131.0 (=CH)

  • δ 127.4 (Ar-CH)

  • δ 123.8 (=CH)

  • δ 114.4 (Ar-CH)

  • δ 55.6 (-OCH₃)

  • δ 18.9 (-CH₃)

(Reference:[11])

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of trans-anethole exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are observed around:

  • 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • 1610, 1510, 1460 cm⁻¹: C=C stretching (aromatic ring)

  • 1250, 1035 cm⁻¹: C-O stretching (ether)

  • 965 cm⁻¹: C-H out-of-plane bending (trans C=C)[12]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 148[13]. The fragmentation pattern includes characteristic ions resulting from the loss of methyl and methoxy groups.

Biological Activities and Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[3]. It has been shown to suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[14].

anti_inflammatory_pathway LPS LPS IKK IKK LPS->IKK activates This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress[4]. Studies have shown its ability to protect against hydrogen peroxide-induced toxicity[4]. Its antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[5].

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis and autophagy in cancer cells and modulate multiple signaling pathways, including the NF-κB, MAPKinases, and Wnt pathways[8]. In some cancer cell lines, this compound treatment leads to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while downregulating oncogenes like cyclin D1[8][15].

Experimental Protocols

Extraction of this compound from Star Anise by Steam Distillation

This protocol describes a common method for extracting essential oil rich in this compound from star anise.

Materials:

  • Whole star anise seed pods

  • Mortar and pestle

  • 100 mL 2-neck round-bottom flask

  • Distillation apparatus

  • Dropping funnel

  • Separatory funnel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Grind approximately 3.5 g of whole star anise seed pods using a mortar and pestle.

  • Transfer the ground material to a 100 mL 2-neck round-bottom flask.

  • Add 40 mL of water to the flask and set up the steam distillation apparatus.

  • Begin the distillation and collect approximately 20 mL of the cloudy distillate.

  • Add an additional 20 mL of water to the distillation flask through the dropping funnel.

  • Continue the distillation and collect another 20 mL of distillate.

  • Combine the distillates in a separatory funnel.

  • Extract the combined distillate with two 20 mL portions of diethyl ether.

  • Combine the ether layers and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to obtain the star anise essential oil.

(Reference:[16])

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37 °C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at 37 °C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

(Reference:[6][17])

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (1.5h, 37°C) add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance (492 nm) solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to the Isomers of Anethole: A Comparative Analysis of cis- and trans-Anethole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: cis-(Z)-anethole and trans-(E)-anethole. While structurally similar, these isomers exhibit significant differences in their physicochemical properties, biological activities, and toxicological profiles. This technical guide provides a comprehensive comparison of cis- and trans-anethole, offering researchers, scientists, and drug development professionals a detailed overview of their chemical characteristics, experimental protocols for their synthesis and analysis, and an exploration of their differential effects on key biological pathways. All quantitative data are summarized in comparative tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of these two isomers.

Introduction

This compound, chemically known as 1-methoxy-4-(prop-1-en-1-yl)benzene, is a key aromatic compound found in the essential oils of various plants, including anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum).[1][2] Its characteristic sweet, licorice-like flavor and aroma have led to its extensive use as a flavoring agent in food and beverages, as well as a fragrance component in cosmetics and perfumes. Beyond its organoleptic properties, this compound has garnered significant interest for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and estrogenic effects.[2]

This compound exists as two geometric isomers, cis and trans, arising from the configuration of the propenyl side chain relative to the benzene ring. The trans-isomer is the more stable and predominantly occurring form in nature.[2] Crucially, the spatial arrangement of the atoms in these isomers leads to marked differences in their biological activities and, most notably, their toxicity. This guide aims to provide a detailed technical comparison of cis- and trans-anethole to inform research and development in the pharmaceutical and related industries.

Physicochemical and Organoleptic Properties

The seemingly subtle difference in the geometric arrangement of cis- and trans-anethole results in distinct physical and sensory characteristics. These properties are critical for their identification, separation, and application.

Propertytrans-Anetholecis-AnetholeReference(s)
Synonyms (E)-Anethole, trans-p-Propenylanisole(Z)-Anethole, cis-p-Propenylanisole[2]
Melting Point 21-22 °CNot specified[2]
Boiling Point 234-237 °CNot specified[2]
Solubility Poorly soluble in water, soluble in ethanolPoorly soluble in water, soluble in ethanol[2]
Organoleptic Profile Sweet, anise-likePungent, unpleasant[3]

Biological Activity and Toxicity

The most striking difference between the two isomers lies in their biological activity and toxicity. The cis-isomer is significantly more toxic than the trans-isomer, a critical consideration for any application involving human exposure.

Biological Activity/Toxicitytrans-Anetholecis-AnetholeReference(s)
Acute Toxicity (LD50, oral, rat) 2090 mg/kg150 mg/kg[3]
Estrogenic Activity Weak estrogenic activityNot well-characterized[4]
Antimicrobial Activity Documented activity against various bacteria and fungiLess studied, but expected to have some activity[2]
Anti-inflammatory Activity Inhibits pro-inflammatory cytokines like TNF-α and IL-1βNot well-characterized[5]
Carcinogenicity Not considered carcinogenicPotential concerns due to higher toxicity[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and biological evaluation of this compound isomers.

Synthesis of this compound Isomers

4.1.1. Synthesis of trans-Anethole

A common method for the synthesis of trans-anethole involves the Friedel-Crafts acylation of anisole followed by reduction and dehydration.[6]

  • Step 1: Friedel-Crafts Acylation. Anisole is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-methoxypropiophenone. The reaction is typically carried out in an inert solvent at low temperatures.

  • Step 2: Reduction. The resulting ketone is then reduced to the corresponding alcohol, 1-(4-methoxyphenyl)propan-1-ol, using a reducing agent like sodium borohydride (NaBH₄).

  • Step 3: Dehydration. The alcohol is subsequently dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to yield a mixture of this compound isomers, with the trans-isomer being the major product due to its greater thermodynamic stability. The product is then purified by distillation.

4.1.2. Isomerization of cis-Anethole to trans-Anethole

Due to the higher stability and demand for trans-anethole, methods for the isomerization of the cis-isomer are industrially relevant.[3]

  • Protocol: A mixture of cis- and trans-anethole is refluxed in an alcoholic medium (e.g., absolute ethanol) in the presence of a rhodium-containing catalyst, such as rhodium chloride. The reaction temperature is typically the reflux temperature of the alcohol used. After the reaction is complete, the alcohol is removed by distillation, and the resulting this compound mixture, now enriched in the trans-isomer, is recovered.

Separation and Analysis of this compound Isomers

4.2.1. Fractional Distillation

Fractional distillation can be used to separate cis- and trans-anethole based on their boiling point differences, although this can be challenging due to the proximity of their boiling points.[7][8]

  • Apparatus: A fractional distillation setup includes a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

  • Procedure: The mixture of isomers is heated in the round-bottom flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, leading to an enrichment of the more volatile component at the top of the column. The vapor is then cooled in the condenser and collected in the receiving flask. The temperature is carefully monitored to collect different fractions.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for the separation and quantification of this compound isomers.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.

  • Detection: UV detection at a wavelength of approximately 258 nm is suitable for this compound.

  • Procedure: The sample is dissolved in a suitable solvent and injected into the HPLC system. The isomers are separated based on their differential partitioning between the stationary and mobile phases, and their retention times are used for identification and quantification.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound isomers.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the isomers.

  • Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for definitive identification.

Biological Assays

4.3.1. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the this compound isomers against various microorganisms.[9]

  • Materials: 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton broth), this compound isomer stock solutions, and a spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the this compound isomers in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the growth of the microorganism.

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the this compound isomer that inhibits visible growth of the microorganism.

4.3.2. Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect estrogenic compounds.[1] It utilizes genetically modified yeast cells that express the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase).

  • Materials: Genetically modified Saccharomyces cerevisiae, appropriate yeast growth medium, 17β-estradiol (positive control), this compound isomer solutions, and a colorimetric substrate for β-galactosidase (e.g., CPRG).

  • Procedure:

    • Grow the yeast cells to the mid-log phase.

    • In a 96-well plate, expose the yeast cells to various concentrations of the this compound isomers and the positive control.

    • Incubate the plate to allow for receptor binding and reporter gene expression.

    • Add the colorimetric substrate. The development of color indicates the presence of β-galactosidase, which is proportional to the estrogenic activity of the test compound.

    • Measure the absorbance at a specific wavelength to quantify the estrogenic activity.

4.3.3. Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of this compound isomers on signaling pathways like NF-κB and MAPK.[10]

  • Materials: Cell culture, this compound isomer solutions, lysis buffer, polyacrylamide gels, transfer apparatus, membranes (e.g., PVDF or nitrocellulose), primary antibodies (e.g., against total and phosphorylated forms of p65, p38, ERK), secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.

  • Procedure:

    • Treat cells with the this compound isomers for a specified time.

    • Lyse the cells to extract the proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody.

    • Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualization of Structures and Pathways

Molecular Structures

G cluster_trans trans-Anethole cluster_cis cis-Anethole trans_structure trans_structure cis_structure cis_structure

Caption: Molecular structures of trans- and cis-anethole.

Experimental Workflow: Isomer Separation and Analysis

G start This compound Isomer Mixture frac_dist Fractional Distillation start->frac_dist hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms trans_fraction trans-Anethole Enriched Fraction frac_dist->trans_fraction cis_fraction cis-Anethole Enriched Fraction frac_dist->cis_fraction quant_trans Quantification of trans-Anethole hplc->quant_trans quant_cis Quantification of cis-Anethole hplc->quant_cis id_trans Identification of trans-Anethole gcms->id_trans id_cis Identification of cis-Anethole gcms->id_cis

Caption: Workflow for the separation and analysis of this compound isomers.

Signaling Pathway: this compound's Anti-inflammatory Action via NF-κB

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB-P IkB->IkB-P degradation Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds DNA->Inflammation This compound trans-Anethole This compound->IKK inhibits

Caption: trans-Anethole inhibits the NF-κB signaling pathway.

Signaling Pathway: this compound's Modulation of MAPK Pathway

G cluster_pathway MAPK Signaling Pathway Stimulus Cellular Stress / Growth Factors MEKK MEKK Stimulus->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK1_2 MEK1/2 MEKK->MKK1_2 p38 p38 MAPK MKK3_6->p38 phosphorylates ERK ERK1/2 MKK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activates ERK->AP1 activates Inflammation Inflammation, Apoptosis AP1->Inflammation Proliferation Cell Proliferation, Differentiation AP1->Proliferation This compound This compound This compound->MKK3_6 inhibits This compound->MKK1_2 inhibits

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

The geometric isomers of this compound, cis and trans, serve as a compelling example of how subtle changes in molecular structure can lead to profound differences in chemical and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount. The significantly higher toxicity of cis-anethole necessitates careful analytical monitoring to ensure its levels are minimized in products intended for human use. Conversely, the well-documented pharmacological activities of trans-anethole, including its anti-inflammatory and potential estrogenic effects, present opportunities for its application in therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued investigation and utilization of these important natural compounds. Further research is warranted to fully elucidate the specific mechanisms of action of each isomer and to explore their full therapeutic potential.

References

A Technical Guide to the Natural Sources of trans-Anethole

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Trans-anethole, a phenylpropanoid organic compound, is a widely utilized aromatic substance in the food, pharmaceutical, and cosmetic industries. Its characteristic sweet, licorice-like flavor and various reported biological activities make its natural sourcing a topic of significant interest. This document provides a detailed technical overview of the primary botanical sources of trans-anethole, quantitative data on its concentration, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.

Primary Natural Sources of trans-Anethole

Trans-anethole is the principal aromatic component in the essential oils of several plant species, primarily within the Apiaceae and Schisandraceae families.[1] The most commercially significant sources are anise, star anise, and fennel.[1][2]

  • Anise (Pimpinella anisum): A member of the Apiaceae family, the seeds of the anise plant are a major source of trans-anethole.[1][3] The essential oil derived from aniseed is known for its high concentration of this compound.[4]

  • Star Anise (Illicium verum): Belonging to the Schisandraceae family, the fruit of this evergreen tree is the richest known natural source of trans-anethole.[1][5] Star anise oil from regions like Vietnam contains over 86% trans-anethole.[1]

  • Fennel (Foeniculum vulgare): Also in the Apiaceae family, fennel seeds produce an essential oil rich in trans-anethole.[2][6] The concentration can vary depending on the fennel variety (bitter or sweet).[7]

Other plants such as anise myrtle (Syzygium anisatum), tarragon (Artemisia dracunculus), and basil (Ocimum basilicum) also contain trans-anethole, though typically in lower concentrations compared to the primary sources.[2][8]

Quantitative Analysis of trans-Anethole Content

The concentration of trans-anethole varies significantly based on the plant source, geographical origin, variety, and the extraction method employed.[7][9]

Table 1: Concentration of trans-Anethole in Essential Oils from Primary Botanical Sources

Botanical Source Plant Part trans-Anethole Content (% of Essential Oil) Reference(s)
Anise (Pimpinella anisum) Seeds 87 - 94% [7]
Anise (Pimpinella anisum) Seeds 78.6 - 95.2% [6]
Anise (Pimpinella anisum) Seeds 75 - 90% [9]
Star Anise (Illicium verum) Fruit 86 - 93% [7]
Star Anise (Illicium verum) Fruit 72 - 92% [10]
Star Anise (Illicium verum) Fruit >86% [1]
Sweet Fennel (F. vulgare) Seeds 60 - 80% [7]
Bitter Fennel (F. vulgare) Seeds 50 - 78% [7]

| Fennel (F. vulgare) | Seeds | 50 - 85% |[11] |

Further research on the anise plant (Pimpinella anisum) has shown that trans-anethole concentration also varies across different plant tissues, with the highest levels found in the developing fruits.[3]

Table 2: Concentration of trans-Anethole in Various Tissues of the Anise Plant

Plant Part trans-Anethole Content (μg/mg Fresh Weight)
Developing Fruits 4.6
Flowers ~4.0
Young Leaves ~0.5
Roots Undetected

Data sourced from a study on the biosynthesis of t-anethole in anise.[3]

Biosynthesis of trans-Anethole

Trans-anethole is a phenylpropene, and its biosynthesis in plants like anise follows a specific enzymatic pathway. The final steps involve the reduction of a coumaryl acetate precursor followed by methylation.[3][5] The key enzymes identified in this process are a t-anol/isoeugenol synthase (AIS) and a specific O-methyltransferase (AIMT).[3][5]

G precursor Coumaryl Acetate intermediate t-Anol precursor->intermediate Reduction product trans-Anethole intermediate->product Methylation enzyme1 t-Anol/Isoeugenol Synthase (AIS) (NADPH-dependent) enzyme1->precursor enzyme2 t-Anol O-Methyltransferase (AIMT) (SAM-dependent) enzyme2->intermediate

Caption: Biosynthetic pathway of trans-anethole in Pimpinella anisum.

Experimental Protocols

The extraction and quantification of trans-anethole from botanical sources are critical for research and quality control. Various methods are employed, each with distinct advantages.

Protocol 4.1.1: Hydrodistillation (Clevenger Method) This is a traditional and widely used method for extracting essential oils.

  • Sample Preparation: Weigh approximately 200 g of dried plant material (e.g., fennel seeds).

  • Apparatus Setup: Place the plant material into a round-bottom flask of a Clevenger-type apparatus.

  • Hydrodistillation: Add 1000 mL of distilled water to the flask. Heat the mixture to boiling and maintain for 8 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.[12]

  • Oil Separation: The essential oil phase separates from the aqueous phase by density.

  • Recovery: Trap the separated oil layer using a solvent such as dichloromethane (3 x 50 mL). Concentrate the organic layer using a rotary vacuum evaporator to yield the pure essential oil.[12]

Protocol 4.1.2: Microwave-Assisted Extraction (MAE) A more modern and rapid technique that uses microwave energy to heat the solvent and plant material.

  • Sample Preparation: Place 500 g of fruit material (e.g., star anise) in a suitable microwave extraction vessel.

  • Solvent Addition: Add 750 mL of distilled water.

  • Microwave Irradiation: Place the vessel in a microwave extractor and irradiate for 35 minutes at 80% power.[9]

  • Collection: Collect the resulting oil-water mixture. The oil can be separated using a separatory funnel.

  • Storage: Dry the collected oil over anhydrous sodium sulfate and store in a sealed, opaque vial at 4°C.[9]

Protocol 4.2.1: Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) This method provides a green and efficient way to quantify trans-anethole.[12]

  • Standard Preparation: Prepare a stock solution of trans-anethole standard in methanol. Create a calibration curve by applying concentrations ranging from 50–1000 ng/band.[12]

  • Sample Preparation: Dissolve the extracted essential oil or plant extracts in methanol.

  • Chromatography:

    • Stationary Phase: Use RP-HPTLC plates.

    • Mobile Phase: A binary mixture of Ethanol:Water (7.5:2.5 v/v).[12][13]

    • Development: Perform ascending development in a CAMAG automatic developing chamber, pre-saturated with the mobile phase for 30 minutes.[13]

  • Densitometric Analysis:

    • After development, dry the plate.

    • Scan the plate using a TLC scanner at a detection wavelength of λmax = 262 nm.[12]

    • Quantify the amount of trans-anethole in the samples by comparing the peak area with the standard calibration curve. The retention factor (Rf) for trans-anethole is approximately 0.31.[12][13]

Protocol 4.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most common and powerful technique for the separation and identification of volatile compounds in essential oils.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol).

  • GC System:

    • Injector: Split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for a few minutes, then ramping up to 240-280°C.

  • MS System:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Identification and Quantification:

    • Identify trans-anethole by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of trans-anethole by peak area normalization. For absolute quantification, use an internal or external standard method.

G start Plant Material (e.g., Anise Seeds) extraction Extraction start->extraction hd Hydrodistillation extraction->hd mae Microwave-Assisted Extraction extraction->mae sfe Supercritical Fluid Extraction extraction->sfe oil Crude Essential Oil hd->oil mae->oil sfe->oil analysis Analytical Separation oil->analysis gc Gas Chromatography (GC) analysis->gc hptlc RP-HPTLC analysis->hptlc detection Detection & Quantification gc->detection hptlc->detection

References

Anethole: A Comprehensive Technical Guide on its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid derivative, is a widely occurring natural compound found as the major constituent in the essential oils of various plants, including anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum). Traditionally used for its flavoring properties in food, beverages, and cosmetics, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and detailed experimental methodologies, aimed at researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Cell LineCancer TypeIC50 ValueReference
Ca9-22Oral Squamous Carcinoma~8 µM[1]
HT-1080Fibrosarcoma> 200 µM (weak cytotoxicity)[2]
MG-63Osteosarcoma60.25 µM[3]
MCF-7Breast Adenocarcinoma50 µM[4]
T47DBreast CancerNot specified[5]
Mechanism of Anticancer Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. In oral cancer cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3][6]

This compound can induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[3] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and downregulation of cyclins such as cyclin D1.[6][7]

  • NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress TNF-α-induced NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This blockade of NF-κB, a key regulator of inflammation and cell survival, contributes significantly to this compound's anticancer and anti-inflammatory properties.[8][9]

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been found to inhibit the phosphorylation of key components of this pathway, thereby downregulating its activity and suppressing tumor growth.[4][10][11][12][13]

  • MAPK Pathway: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, which are involved in cell proliferation and differentiation.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Markers
ModelInflammatory MarkerDosage of this compound% Inhibition / ReductionReference
LPS-induced acute lung injury in miceTNF-α in BALF250 mg/kgSignificant decrease[14][15]
LPS-induced acute lung injury in miceIL-6 in BALF250 mg/kgNo significant change[14][15]
LPS-induced acute lung injury in miceNeutrophil count in BALF250 mg/kgSignificant decrease[14][15]
Carrageenan-induced paw edema in ratsPaw edema volume62.5 - 500 mg/kgDose-dependent reduction[16]
Adjuvant-induced arthritis in ratsSerum TNF-α250 mg/kgSignificant decrease[17]
Adjuvant-induced arthritis in ratsSerum IL-1β250 mg/kgSignificant decrease[18]
Adjuvant-induced arthritis in ratsSerum IL-6250 mg/kgSignificant decrease[17]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines and enzymes. As mentioned earlier, the inhibition of the NF-κB pathway is a central mechanism. By preventing the activation of NF-κB, this compound downregulates the expression of numerous inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[17][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., Wistar rats or Swiss mice)

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Pletismometer

  • Calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound orally at different doses to respective groups of animals. A control group receives the vehicle only, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.[21][22][23][24][25]

Experimental Protocol: LPS-Induced Acute Lung Injury

This model is used to study the effects of compounds on acute lung inflammation.[26][27]

Materials:

  • Mice (e.g., BALB/c)

  • This compound solution

  • Lipopolysaccharide (LPS) solution

  • Surgical instruments for tracheal exposure

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Administer this compound (e.g., intraperitoneally) to the treatment groups 1 hour before LPS challenge.

  • Anesthetize the mice and surgically expose the trachea.

  • Instill a single dose of LPS (e.g., 1.5 mg/kg) intratracheally.

  • Sacrifice the animals at a specific time point after LPS instillation (e.g., 4 hours).

  • Perform bronchoalveolar lavage (BAL) to collect lung fluid.

  • Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages), total protein concentration, and levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[14][15]

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy of this compound
MicroorganismTestMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusBroth microdilution3.91 - 1257.81 - 125[28]
Enterobacter cloacaeBroth microdilution> 4000-[28]
Saccharomyces cerevisiaeNot specifiedNot specified-[29]
Candida albicansNot specifiedNot specified-[29]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Values can vary depending on the specific strain and testing methodology.

Mechanism of Antimicrobial Action

The exact mechanism of this compound's antimicrobial activity is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function. This can lead to the leakage of intracellular components and ultimately cell death.[30][31]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. The lowest concentration that results in no growth on the agar is the MBC.

Antioxidant Activity

This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Quantitative Data: Antioxidant Capacity of this compound
AssayIC50 Value (µg/mL)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl)4400 (marginal activity)[32]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))107.2[32]
FRAP (Ferric Reducing Antioxidant Power)104.8 µM Fe²⁺/mg[32]

Note: Lower IC50 values indicate higher antioxidant activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of this compound is believed to involve its phenolic structure, which can donate a hydrogen atom to free radicals, thereby neutralizing them. This helps to protect cells from oxidative damage.[32]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method for evaluating the antioxidant activity of compounds.[33][34][35][36]

Materials:

  • This compound solution in a suitable solvent (e.g., ethanol or methanol)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the this compound solution.

  • In a test tube or a 96-well plate, mix a specific volume of the this compound solution with a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a certain period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • A control is prepared with the solvent instead of the this compound solution.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Neuroprotective Activity

Emerging evidence suggests that this compound has neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.[37][38][39]

Quantitative Data: Neuroprotective Effects of this compound
ModelParameterDosage of this compoundOutcomeReference
Rotenone-induced Parkinson's disease in ratsStride length62.5, 125, 250 mg/kgSignificant increase[40]
Rotenone-induced Parkinson's disease in ratsStriatal SOD activity125, 250 mg/kgSignificant increase[40]
Rotenone-induced Parkinson's disease in ratsStriatal MDA levels125, 250 mg/kgSignificant decrease[40]
Sciatic nerve crush injury in ratsMotor recovery250 mg/kgImproved recovery[39]
Mechanism of Neuroprotective Action

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and neuroinflammation, key factors in the pathogenesis of many neurodegenerative disorders. This compound has been shown to modulate neurotransmitter systems, including the GABAergic and monoaminergic systems.[19][37]

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

anethole_nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb Phosphorylation ikb->ikk nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Activation This compound This compound This compound->ikk Inhibition anethole_pi3k_pathway gf Growth Factors gfr Growth Factor Receptor gf->gfr pi3k PI3K gfr->pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 Conversion akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->pi3k Inhibition This compound->akt Inhibition anethole_apoptosis_pathway This compound This compound ros ↑ ROS This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mito Mitochondrial Dysfunction ros->mito bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis anti_inflammatory_workflow start Animal Acclimatization grouping Grouping of Animals (Control, Vehicle, this compound) start->grouping treatment Oral Administration of This compound or Vehicle grouping->treatment induction Induction of Inflammation (e.g., Carrageenan Injection) treatment->induction 1-hour pre-treatment measurement Measurement of Edema (Plethysmometer) induction->measurement 0-5 hours post-induction analysis Data Analysis and Calculation of % Inhibition measurement->analysis end Conclusion analysis->end

References

An In-depth Technical Guide to the Physicochemical Properties of Anethole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid organic compound, is a widely recognized aromatic substance found in the essential oils of numerous plants, including anise, fennel, and star anise.[1] Its characteristic sweet, licorice-like flavor and aroma have led to its extensive use in the food, beverage, and cosmetic industries. Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its molecular interactions with key signaling pathways.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its stability, solubility, and biological activity. These properties are summarized in the tables below. This compound exists as two geometric isomers, (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole), with the trans-isomer being the more abundant and stable form found in nature.[2]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Formula C₁₀H₁₂O[1][3][4]
Molecular Weight 148.20 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid or solid/white crystals[1][5][6]
Odor Sweet, anise, licorice[5]
Taste Sweet[3][6]
Melting Point 20-23 °C (trans-isomer)[1][5][7]
-22.5 °C (cis-isomer)[3]
Boiling Point 234-237 °C at 760 mmHg[1][7][8]
Density 0.983 - 0.998 g/cm³ at 20-25 °C[1][7][9]
Refractive Index 1.5570 - 1.5610 at 20 °C[9][10][11]
Vapor Pressure 0.069 - 0.0916 mmHg at 25 °C[5][9][12]
Flash Point 88.4 - 101 °C[5][9][13]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReferences
Solubility in Water Slightly soluble (111 - 148.2 mg/L at 25 °C)[1][5][7]
Solubility in Organic Solvents Highly soluble in ethanol, ether, chloroform, benzene, acetone, and other organic solvents[1][7][10]
LogP (Octanol/Water Partition Coefficient) 3.3 - 3.39[3][5]
Table 3: Spectroscopic Data for trans-Anethole
Spectroscopic TechniqueKey DataReferences
UV-Vis (in Isooctane) λmax: 258 nm (log ε = 4.25)[3]
UV-Vis (in Ethanol) λmax: 253 nm (E = 18,500)[3]
¹H NMR (in CDCl₃) δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H), 1.92 (dd, 3H)[14][15]
¹³C NMR (in CDCl₃) δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9[15]
Mass Spectrometry (MS) Molecular Ion (m/z): 148[16]

Experimental Protocols

Accurate determination of the physicochemical properties and quantification of this compound in various matrices requires standardized experimental protocols. This section details methodologies for key analytical techniques.

Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a robust technique for the separation and quantification of volatile compounds like this compound in essential oils and other complex mixtures.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column: A non-polar or medium-polar column such as a 5% phenyl methylpolysiloxane column (e.g., TG-5SILMS, 60 m x 0.25 mm, 0.25 µm film thickness) is suitable.[4]

GC-FID/MS Conditions:

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature (FID): 300 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 5 °C/min.

    • Final hold: 10 minutes at 280 °C.[4]

  • Injection Volume: 1 µL of a diluted sample (e.g., 1/100 in hexane).[4]

  • Split Ratio: 1:100.[4]

Sample Preparation:

  • Dilute the essential oil or extract containing this compound in a suitable solvent such as hexane to an appropriate concentration.

Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the amount of this compound using an internal or external standard calibration curve.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a versatile method for the quantification of this compound, particularly in liquid samples such as beverages or plasma.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm, 3.0 µm).[3]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v or 85:15 v/v).[3][10]

  • Flow Rate: 0.2 mL/min.[3]

  • Detection Wavelength: 257-259 nm.[3][10]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • For liquid samples like aniseed drinks, filtration may be sufficient.

  • For biological matrices like plasma, a protein precipitation step (e.g., with methanol) followed by centrifugation is necessary.

Data Analysis:

  • Identify the this compound peak by its retention time.

  • Quantify using a calibration curve prepared from standard solutions of this compound.

Extraction of this compound from Plant Material (Steam Distillation)

Steam distillation is a common method for extracting essential oils, including this compound, from plant sources like fennel or star anise seeds.

Apparatus:

  • Steam distillation setup including a distillation flask, condenser, and collection vessel (e.g., Clevenger apparatus).

  • Heating mantle.

Procedure:

  • Grind the plant material (e.g., 200 g of fennel seeds) to a coarse powder.[8]

  • Place the ground material in the distillation flask and add a sufficient amount of water (e.g., 1000 mL).[8]

  • Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the this compound.

  • The steam and this compound vapor mixture will then be cooled in the condenser, and the resulting liquid will be collected.

  • As this compound is immiscible with water, it will form a separate layer that can be collected.

  • The collected oil can be dried over anhydrous sodium sulfate to remove any residual water.[17]

Signaling Pathways and Molecular Interactions

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. These interactions are crucial for understanding its potential therapeutic applications.

This compound's Impact on Cancer Cell Signaling Pathways

Recent research has elucidated the role of this compound in modulating multiple signaling pathways in cancer cells, often leading to the inhibition of cell proliferation and induction of apoptosis.[1] The diagram below illustrates a simplified overview of these interactions.

Anethole_Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt (Protein Kinase B) This compound->Akt Inhibits MAPK MAPK (ERK1/2, p38, JNK) This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Caspases Caspase-3, Caspase-9 This compound->Caspases Activates p53_p21 p53 / p21 This compound->p53_p21 Increases CyclinD1 Cyclin D1 This compound->CyclinD1 Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AP1 AP-1 MAPK->AP1 AP1->Cell_Growth Inflammation_Survival Inflammation & Cell Survival Genes NFkB->Inflammation_Survival Apoptosis Apoptosis Caspases->Apoptosis p53_p21->CyclinD1 Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest CyclinD1->Cell_Growth

Caption: this compound's modulation of key cancer-related signaling pathways.

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and proliferation.[3] Additionally, it suppresses the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK, and the transcription factor AP-1.[1][5] this compound also potently inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][5] Furthermore, this compound can induce apoptosis by activating caspases 3 and 9 and upregulate tumor suppressor proteins like p53 and the cell cycle inhibitor p21, while downregulating pro-proliferative proteins like Cyclin D1.[1]

Experimental Workflow: Extraction and Purification of this compound

The following diagram outlines a typical workflow for the extraction of this compound from a natural source, such as star anise, followed by its purification.

Anethole_Extraction_Workflow Start Star Anise Fruits Grinding Grinding Start->Grinding Distillation Hydrodistillation or Steam Distillation Grinding->Distillation Separation Separation of Essential Oil and Water Distillation->Separation Drying Drying with Anhydrous Na₂SO₄ Separation->Drying Crude_Oil Crude Essential Oil Drying->Crude_Oil Purification Purification (Fractional Distillation or Crystallization) Crude_Oil->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (GC-MS, HPLC, NMR) Pure_this compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

This process typically begins with the grinding of the plant material to increase the surface area for extraction.[12] The essential oil is then extracted using hydrodistillation or steam distillation.[18] The resulting oil is separated from the aqueous phase and dried. For higher purity, the crude oil can be further purified by fractional distillation or low-temperature crystallization.[19] The final product's purity and composition are then verified using analytical techniques like GC-MS, HPLC, and NMR.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols for its analysis and extraction. The exploration of its interactions with various signaling pathways highlights the potential of this compound as a subject for further research in drug development, particularly in the areas of oncology and neuropharmacology. The presented data and methodologies offer a solid foundation for researchers and scientists working with this versatile natural compound.

References

An In-Depth Technical Guide to the Microbial Degradation of Anethole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a widely occurring phenylpropanoid, is a significant flavoring agent and a precursor for various valuable compounds. The microbial degradation of this compound has garnered considerable interest for its potential applications in bioremediation, biotransformation, and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the this compound degradation pathways elucidated in various microorganisms, with a focus on the bacterial strains Pseudomonas putida JYR-1 and Arthrobacter aurescens TA13, and the fungus Colletotrichum acutatum. This document details the key enzymatic steps, intermediate compounds, and available quantitative data. Furthermore, it outlines detailed experimental protocols for the key assays and presents visual diagrams of the degradation pathways and experimental workflows to facilitate a deeper understanding of these complex biological processes.

Introduction

This compound [(E)-1-methoxy-4-(prop-1-en-1-yl)benzene] is a natural aromatic compound found in the essential oils of plants such as anise, fennel, and star anise.[1] Its pleasant scent and flavor make it a valuable ingredient in the food, beverage, and cosmetic industries. Beyond its sensory properties, this compound serves as a versatile platform chemical for the synthesis of various derivatives. The microbial catabolism of this compound represents a green and sustainable alternative to chemical synthesis for the production of valuable aromatic compounds.[2] Understanding the intricate enzymatic machinery and metabolic routes employed by microorganisms to break down this compound is crucial for harnessing their biotechnological potential. This guide aims to provide a detailed technical overview of the known this compound degradation pathways in key microorganisms.

Bacterial Degradation of this compound

Bacteria have evolved sophisticated enzymatic systems to utilize this compound as a sole source of carbon and energy. Two well-characterized bacterial strains, Pseudomonas putida JYR-1 and Arthrobacter aurescens TA13, exemplify the primary routes of bacterial this compound metabolism.

The Degradation Pathway in Pseudomonas putida JYR-1

Pseudomonas putida JYR-1 initiates the degradation of trans-anethole through an oxidative attack on the propenyl side chain.[3] The key enzyme in this initial step is a novel self-sufficient flavoprotein monooxygenase termed trans-anethole oxygenase (TAO) .[2][4] This enzyme catalyzes the oxidation of trans-anethole to p-anisaldehyde.[1] The pathway proceeds through the formation of epoxide intermediates.[3] Subsequent enzymatic reactions convert p-anisaldehyde to intermediates that can enter central metabolism. The proposed pathway involves the following key steps and intermediates[5][6]:

  • Oxidation of trans-anethole: trans-Anethole is oxidized by trans-anethole oxygenase (TAO) to form syn- and anti-anethole-2,3-epoxides.[3]

  • Formation of p-anisaldehyde: The epoxide intermediates are further converted to p-anisaldehyde.[1]

  • Oxidation to p-anisic acid: p-Anisaldehyde dehydrogenase (PAADH) oxidizes p-anisaldehyde to p-anisic acid.[5]

  • Demethylation to p-hydroxybenzoic acid: p-Anisic acid O-demethylase removes the methyl group from p-anisic acid to yield p-hydroxybenzoic acid.[5]

  • Hydroxylation to Protocatechuic Acid: p-Hydroxybenzoate 3-hydroxylase hydroxylates p-hydroxybenzoic acid to form protocatechuic acid.[7]

  • Ring Cleavage: Protocatechuic acid then enters a central aromatic degradation pathway where the aromatic ring is cleaved.[8]

The Degradation Pathway in Arthrobacter aurescens TA13

Arthrobacter aurescens TA13 employs a similar, yet distinct, pathway for this compound degradation. This strain can utilize trans-anethole as its sole carbon source.[9] The degradation is initiated by the formation of a diol, followed by a series of oxidation and demethylation steps, ultimately leading to ring cleavage of protocatechuic acid.[9] The key intermediates and enzymes in this pathway are:

  • Formation of t-anethole-diol: The initial step involves the formation of t-anethole-diol from t-anethole.[9]

  • Oxidation to Anisaldehyde and Anisic Acid: t-Anethole-diol is subsequently oxidized to anisaldehyde and then to anisic acid.[9]

  • Demethylation to p-Hydroxybenzoic Acid: 4-Methoxybenzoate O-demethylase catalyzes the demethylation of anisic acid to p-hydroxybenzoic acid.[9]

  • Hydroxylation to Protocatechuic Acid: p-Hydroxybenzoate 3-hydroxylase hydroxylates p-hydroxybenzoic acid to produce protocatechuic acid.[9]

  • Ring Cleavage: The aromatic ring of protocatechuic acid is cleaved by protocatechuate-4,5-dioxygenase to yield 2-hydroxy-4-carboxy muconate-semialdehyde, which is further metabolized.[9][10]

Fungal Degradation of this compound

Fungi also contribute to the biotransformation of this compound. The plant pathogenic fungus Colletotrichum acutatum has been shown to degrade trans-anethole primarily through an epoxide-diol pathway.[11]

The main metabolic route involves[11][12]:

  • Epoxidation: Formation of this compound-epoxide from trans-anethole.

  • Hydrolysis: Conversion of the epoxide to syn- and anti-anethole-diol.

  • Further Oxidation: The diol is then metabolized to p-anisaldehyde, p-anisic acid, and p-anisic alcohol.

Minor metabolites, including 3-(4-methoxyphenyl)-1-propanol and 1-(4-methoxyphenyl)-2-propanol, have also been identified, suggesting the presence of alternative metabolic pathways.[11]

Quantitative Data on this compound Degradation

The efficiency of microbial this compound degradation can be quantified by examining degradation rates and the kinetic parameters of the key enzymes involved.

Microorganism/EnzymeParameterValueSubstrateReference
Pseudomonas putida JYR-1Doubling Time8 h20 mM trans-anethole[3]
trans-Anethole Oxygenase (TAO) from P. putida JYR-1Km15.3 ± 1.2 µMtrans-Anethole[2]
kcat2.1 ± 0.2 s-1trans-Anethole[2]
kcat/Km0.14 µM-1s-1trans-Anethole[2]
Km35.1 ± 2.5 µMIsoeugenol[2]
kcat1.5 ± 0.1 s-1Isoeugenol[2]
kcat/Km0.04 µM-1s-1Isoeugenol[2]
Km45.2 ± 3.1 µMO-methyl isoeugenol[2]
kcat1.1 ± 0.1 s-1O-methyl isoeugenol[2]
kcat/Km0.02 µM-1s-1O-methyl isoeugenol[2]
Km65.4 ± 4.5 µMIsosafrole[2]
kcat0.8 ± 0.1 s-1Isosafrole[2]
kcat/Km0.01 µM-1s-1Isosafrole[2]
Protocatechuate 4,5-dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3Km21 ± 1.6 μMProtocatechuate[13]
Vmax44.8 ± 4.0 U × mg−1Protocatechuate[13]
Specific Activity39.65 U × mg−1Protocatechuate[13]

Experimental Protocols

Culturing Microorganisms for this compound Degradation Studies

Objective: To cultivate bacterial or fungal strains capable of degrading this compound for subsequent degradation assays or enzyme extraction.

Materials:

  • Bacterial strain (e.g., Pseudomonas putida JYR-1) or fungal strain (e.g., Colletotrichum acutatum)

  • Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)

  • Minimal salts medium

  • trans-Anethole (as sole carbon source)

  • Sterile flasks and culture tubes

  • Incubator shaker

Protocol for Bacteria (P. putida JYR-1): [14]

  • Inoculate a single colony of P. putida JYR-1 into 5 mL of Tryptic Soy Broth (TSB).

  • Incubate at 25-30°C with shaking at 200 rpm overnight.

  • Transfer the overnight culture to a larger volume of Stanier's minimal salt broth (MSB) containing a specific concentration of trans-anethole (e.g., 10-20 mM) as the sole carbon source.

  • Incubate the culture at 25-30°C with vigorous shaking (200 rpm) to ensure adequate aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Collect samples periodically for metabolite analysis.

Enzyme Assays

Objective: To determine the activity of TAO by measuring the rate of substrate conversion.

Materials:

  • Purified TAO enzyme or cell-free extract

  • Tris-HCl buffer (pH 7.5)

  • trans-Anethole solution (in a suitable solvent like DMSO)

  • NADH or NADPH solution

  • FAD solution

  • Spectrophotometer or HPLC system

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, FAD, and NADH/NADPH.

  • Add the purified enzyme or cell-free extract to the reaction mixture and pre-incubate at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the trans-anethole substrate.

  • Monitor the reaction by either:

    • Spectrophotometrically: Measuring the decrease in absorbance at 340 nm due to the oxidation of NADH/NADPH.

    • HPLC: Quenching the reaction at different time points and analyzing the formation of p-anisaldehyde by HPLC.

  • Calculate the enzyme activity based on the rate of product formation or cofactor consumption.

Objective: To measure the activity of protocatechuate 4,5-dioxygenase by monitoring the formation of the ring cleavage product.

Materials:

  • Cell-free extract or purified enzyme

  • Glycine-NaOH buffer (pH 9.5) or Tris-HCl buffer (pH 8.5)

  • Protocatechuate (PCA) solution

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the appropriate buffer and the cell-free extract or purified enzyme.

  • Pre-incubate the mixture for 1 minute at the optimal temperature (e.g., 20°C or 30°C).

  • Initiate the reaction by adding the protocatechuate substrate.

  • Immediately monitor the increase in absorbance at 410 nm, which corresponds to the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde (ε410 = 17,200 M-1 cm-1).[15]

  • Calculate the specific activity in units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute.[13][15]

Metabolite Analysis using HPLC and GC-MS

Objective: To identify and quantify this compound and its degradation products in culture samples.

General Workflow:

  • Sample Preparation: Centrifuge the culture sample to remove cells. The supernatant can be directly analyzed or subjected to extraction. For extraction, acidify the supernatant and extract with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid) is commonly employed.

    • Detection: UV detector set at a wavelength appropriate for the aromatic compounds (e.g., 254 nm or 280 nm).

    • Quantification: Use external standards of known concentrations for each metabolite to generate a calibration curve.

  • GC-MS Analysis:

    • Derivatization: Some polar metabolites may require derivatization (e.g., silylation) to increase their volatility.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used.

    • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

    • Detection: Mass spectrometer for identification based on mass spectra and fragmentation patterns, and a flame ionization detector (FID) for quantification.

Visualizing the Pathways and Workflows

Degradation Pathways

Anethole_Degradation_Pathways cluster_Pseudomonas Pseudomonas putida JYR-1 Pathway cluster_Arthrobacter Arthrobacter aurescens TA13 Pathway cluster_Colletotrichum Colletotrichum acutatum Pathway Anethole_P trans-Anethole Epoxide_P syn/anti-Anethole Epoxide Anethole_P->Epoxide_P trans-Anethole Oxygenase (TAO) Anisaldehyde_P p-Anisaldehyde Epoxide_P->Anisaldehyde_P AnisicAcid_P p-Anisic Acid Anisaldehyde_P->AnisicAcid_P p-Anisaldehyde Dehydrogenase PHB_P p-Hydroxybenzoic Acid AnisicAcid_P->PHB_P p-Anisic Acid O-Demethylase PCA_P Protocatechuic Acid PHB_P->PCA_P p-Hydroxybenzoate 3-Hydroxylase CentralMetabolism_P Central Metabolism PCA_P->CentralMetabolism_P Ring Cleavage Anethole_A trans-Anethole Diol_A t-Anethole-diol Anethole_A->Diol_A Anisaldehyde_A Anisaldehyde Diol_A->Anisaldehyde_A AnisicAcid_A Anisic Acid Anisaldehyde_A->AnisicAcid_A PHB_A p-Hydroxybenzoic Acid AnisicAcid_A->PHB_A 4-Methoxybenzoate O-Demethylase PCA_A Protocatechuic Acid PHB_A->PCA_A p-Hydroxybenzoate 3-Hydroxylase HCMS_A 2-Hydroxy-4-carboxy muconate-semialdehyde PCA_A->HCMS_A Protocatechuate 4,5-Dioxygenase CentralMetabolism_A Central Metabolism HCMS_A->CentralMetabolism_A Anethole_C trans-Anethole Epoxide_C This compound-epoxide Anethole_C->Epoxide_C Diol_C syn/anti-Anethole-diol Epoxide_C->Diol_C Products_C p-Anisaldehyde, p-Anisic Acid, p-Anisic Alcohol Diol_C->Products_C

Caption: Microbial degradation pathways of this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_workflow Workflow for this compound Degradation Pathway Elucidation Start Isolate microorganism capable of growing on this compound Culture Cultivate in minimal medium with this compound as sole carbon source Start->Culture Metabolite_ID Identify intermediates by HPLC, GC-MS, NMR Culture->Metabolite_ID Blocked_Mutants Create blocked mutants (e.g., via mutagenesis) Metabolite_ID->Blocked_Mutants Enzyme_Assays Develop and perform enzyme assays for key steps Metabolite_ID->Enzyme_Assays Accumulation Analyze accumulated metabolites in mutants Blocked_Mutants->Accumulation Pathway_Elucidation Reconstruct the degradation pathway Accumulation->Pathway_Elucidation Gene_ID Identify and clone genes encoding key enzymes Enzyme_Assays->Gene_ID Heterologous_Expression Heterologously express genes and characterize enzymes Gene_ID->Heterologous_Expression Heterologous_Expression->Pathway_Elucidation

Caption: General experimental workflow for elucidating microbial degradation pathways.

Genetic Regulation of this compound Degradation

The genes responsible for this compound degradation are often organized in inducible operons. The presence of this compound or its early metabolites can trigger the transcription of the catabolic genes.

Genetic_Regulation cluster_regulation Simplified Genetic Regulation of this compound Catabolism Inducer This compound or Intermediate Regulator_Inactive Inactive Regulator Protein Inducer->Regulator_Inactive binds Regulator_Active Active Regulator Protein Regulator_Inactive->Regulator_Active conformational change Promoter Promoter Regulator_Active->Promoter binds to activate transcription Operon Catabolic Genes (e.g., tao, pmd) Enzymes Degradative Enzymes Operon->Enzymes transcription & translation

Caption: A simplified model of the genetic regulation of this compound degradation.

Conclusion

The microbial degradation of this compound is a multifaceted process involving a variety of enzymes and metabolic pathways. Bacterial degradation, particularly in Pseudomonas and Arthrobacter species, proceeds through oxidation of the propenyl side chain and subsequent demethylation and ring cleavage. Fungal pathways also employ an initial epoxidation step. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to explore and exploit these pathways for biotechnological applications. Future research will likely focus on the discovery of novel this compound-degrading microorganisms, the characterization of new enzymes with improved catalytic properties, and the engineering of robust microbial cell factories for the sustainable production of valuable chemicals from this compound.

References

An In-depth Technical Guide on the Estrogenic and Prolactin Activity of Anethole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a primary bioactive constituent of anise, fennel, and star anise, has a long history of use in traditional medicine, partly due to its reputed hormonal activities. This technical guide provides a comprehensive analysis of the estrogenic and prolactin-modulating effects of this compound. We consolidate quantitative data from key in vitro and in vivo studies, detail the experimental protocols used for assessment, and illustrate the underlying molecular pathways. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, offering a nuanced understanding of this compound's potential as both a therapeutic agent and an endocrine-active compound of toxicological interest.

Estrogenic Activity of this compound

The estrogenic activity of this compound has been a subject of scientific investigation for decades. While the compound itself is considered a weak phytoestrogen, its metabolic products and its ability to interact with estrogen-related signaling pathways are of significant interest. The evidence suggests that this compound can elicit estrogenic responses through both estrogen receptor (ER)-dependent and independent mechanisms.

Mechanism of Action

The primary proposed mechanism for this compound's estrogenic effect is its interaction with estrogen receptors (ERα and ERβ). However, studies suggest that this compound itself is a weak ligand. The estrogenic activity is more potently elicited by its O-demethylated metabolite, 4-hydroxy-propenylbenzene (4OHPB), which demonstrates a higher competitive agonism for estrogen receptors. This metabolic activation is a critical consideration in assessing its in vivo effects.

Interestingly, some research indicates that this compound can suppress cell survival and induce apoptosis in human breast cancer cells (both ER-positive MCF-7 and ER-negative MDA-MB-231) in an ER-independent manner, suggesting modulation of other critical signaling pathways like NF-κB.[1]

In Vitro Evidence of Estrogenic Activity

In vitro assays are fundamental for screening and characterizing the estrogenic potential of compounds by isolating specific molecular interactions.

Table 1: Summary of In Vitro Quantitative Data for this compound's Estrogenic Activity

Assay TypeModel SystemCompoundKey FindingCitation
Yeast Estrogen Screen (YES)Recombinant S. cerevisiae (hERα)trans-AnetholeShowed estrogenic activity at high concentrations.
Yeast Estrogen Screen (YES)Recombinant S. cerevisiae (hERα)This compound-containing essential oilsRelative potency: 8.3 x 10⁻⁸ to 1.2 x 10⁻⁶ vs. 17β-estradiol; EC50: 45-650 µg/mL.
Cell ProliferationMCF-7 human breast cancer cellsThis compoundWeak or negligible activity reported in some studies.
Apoptosis/Cell SurvivalMCF-7 and MDA-MB-231 cellsThis compoundSuppressed cell survival and induced apoptosis at 1 x 10⁻³M, independent of ER status.
In Vivo Evidence of Estrogenic Activity

The rodent uterotrophic bioassay is the gold-standard in vivo screening test for estrogenic activity, measuring the growth of uterine tissue in response to estrogenic stimulation.

Table 2: Summary of In Vivo Quantitative Data for this compound's Estrogenic Activity

Assay TypeModel SystemCompoundDose & RegimenKey FindingCitation
Uterotrophic AssayImmature female ratstrans-Anethole80 mg/kg, orally for 3 daysSignificantly increased uterine weight compared to controls.
Anti-fertility AssayFemale ratstrans-Anethole50, 70, 80 mg/kg, orallyShowed significant estrogenic activity and anti-implantation effects.
Estrogen Receptor Signaling Pathway

The binding of an estrogenic ligand, such as this compound's metabolite 4OHPB, to the estrogen receptor initiates a signaling cascade that alters gene expression.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite 4OHPB (Active Metabolite) This compound->Metabolite Metabolism (O-demethylation) ER Estrogen Receptor (ERα/ERβ) Metabolite->ER Binding HSP HSP90 ER->HSP Inactive Complex Dimer Activated ER Dimer ER->Dimer Dimerization & HSP90 Release ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response (e.g., Uterine Growth) Protein->Response ProlactinRegulation cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary DopamineNeuron Dopaminergic Neurons Dopamine Dopamine DopamineNeuron->Dopamine Release Lactotroph Lactotroph Cell Prolactin Prolactin (PRL) Lactotroph->Prolactin Release D2R Dopamine D2 Receptor PRL_Secretion Increased Prolactin Secretion Prolactin->PRL_Secretion Dopamine->D2R Binds & Inhibits (-) This compound This compound This compound->D2R Antagonizes/Blocks (?) UterotrophicWorkflow start Select Immature Female Rats (~21 days) acclimate Acclimatize Animals (≥5 days) start->acclimate group Randomize into Groups (n≥6 per group) - Vehicle Control - Positive Control (EE) - this compound (Low Dose) - this compound (High Dose) acclimate->group dose Daily Dosing for 3 Days (Oral Gavage or SC Injection) group->dose observe Daily Body Weight & Clinical Observation dose->observe necropsy Necropsy 24h After Last Dose dose->necropsy dissect Dissect Uterus (Trim Fat/Connective Tissue) necropsy->dissect weigh Weigh Uterus (Wet & Blotted Weight) dissect->weigh analyze Statistical Analysis (Compare group means to vehicle) weigh->analyze end Determine Estrogenic Activity analyze->end

References

anethole safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety and toxicity profile of anethole is presented for researchers, scientists, and drug development professionals. This document summarizes key toxicological data, details experimental methodologies, and visualizes metabolic and experimental processes.

Executive Summary

This compound, a widely used flavoring agent and a constituent of essential oils, has a well-documented safety profile. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration[1]. This guide provides a comprehensive overview of its toxicological properties, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary metabolic pathways are elucidated, and key experimental protocols are described to provide context for the presented data. Overall, trans-anethole exhibits low acute toxicity. The liver is the primary target organ in repeated-dose studies, with effects typically observed at high dose levels[1]. There is no significant concern for carcinogenicity or reproductive toxicity under normal conditions of use[1][2][3].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for this compound.

Table 1: Acute Toxicity of trans-Anethole

SpeciesRouteLD50 ValueObservationsReference
Rat (Osborne-Mendel)Oral (gavage)> 2,000 mg/kgComa observed at 3,070 mg/kg.[1]
Rat (Sprague-Dawley)Intraperitoneal738 mg/kg (male)-[4]
Rat (Sprague-Dawley)Intraperitoneal703 mg/kg (female)-[4]
Rat (Wistar CRL:(WI))Inhalation (4-hr)> 5.1 mg/LNo mortality observed.[1]
RabbitDermal> 4,900 mg/kgEdema, erythema, and scaling observed.[1]
MouseOral1,800 - 2,400 mg/kg-[5]

Table 2: Repeated-Dose Toxicity and Developmental Endpoints for trans-Anethole

Study TypeSpeciesDose Levels / RouteNOAELLOAELKey FindingsReference
90-Day Oral StudyRatDietary300 mg/kg/day600 mg/kg/dayIncreased liver weights, elevated liver enzymes, and single-cell necrosis in male livers at LOAEL.[1]
Developmental ToxicityRatOral35 mg/kg/day (maternal)175 mg/kg/day (maternal)Decreases in maternal body weight and food consumption.[1]
Developmental ToxicityRatOral175 mg/kg/day (developmental)350 mg/kg/day (developmental)Decreased litter size, pup viability, and pup weight at LOAEL.[1]
2-Generation ReproductionRat (Wistar)Dietary (~600-1,500 mg/kg/day)--No effects on reproductive parameters observed.[1]
Chronic Toxicity/Carcinogenicity (117-121 wks)Rat (Sprague-Dawley)Dietary (105-550 mg/kg/day)--Increased incidence of hepatic lesions (nodular hyperplasia, benign and malignant tumors) in females only at the highest dose (1% in diet). Considered not a significant risk to humans.[2][3]

Table 3: Genotoxicity Profile of trans-Anethole

Assay TypeSystemResultCommentsReference
Ames TestSalmonella typhimuriumNegativeConsidered non-mutagenic.[1][6]
Gene MutationMammalian Cells (in vitro)Negative-[4]
Chromosomal AberrationIn vitroNegative-[4]
DNA Adduct FormationMouse LiverVery low levelsSignificantly lower than known hepatocarcinogens like safrole and estragole.[4]

Table 4: Acceptable Daily Intake (ADI)

OrganizationADI ValueYear of Evaluation
JECFA (WHO/FAO)0-2 mg/kg bw1998

Metabolic Pathways

The biotransformation of this compound is a critical determinant of its toxicity profile. Metabolism occurs primarily in the liver through three main oxidative pathways, followed by secondary reactions and conjugation[7][8].

  • O-demethylation: This is a detoxification pathway that produces p-hydroxypropenylbenzene[4].

  • Omega (ω)-Side-Chain Oxidation: This pathway leads to the formation of metabolites like 4-methoxycinnamic acid and 4-methoxybenzoic acid[4][7].

  • Side-Chain Epoxidation: This pathway forms this compound-1',2'-epoxide, a reactive metabolite[6][9]. While this epoxide can deplete glutathione and exert cytotoxic effects at high concentrations, it is a minor pathway in humans (around 3% of the dose) and is not considered a significant risk at typical exposure levels[6][10].

Species differences in these pathways are notable. For instance, the epoxidation route is more prevalent in rats than in mice[4]. These metabolic steps are followed by extensive conjugation with sulfate, glucuronic acid, glycine, and glutathione for excretion, primarily in the urine[7][8].

Anethole_Metabolism Figure 1: Primary Metabolic Pathways of trans-Anethole cluster_pathways Primary Oxidation (Phase I) This compound trans-Anethole Demethylation p-Hydroxypropenylbenzene (Detoxification) This compound->Demethylation O-Demethylation (Cytochrome P450) Oxidation Side-Chain Oxidation Products (e.g., 4-Methoxycinnamic Acid) This compound->Oxidation ω-Side-Chain Oxidation (Cytochrome P450) Epoxidation This compound-1',2'-Epoxide (Reactive Metabolite) This compound->Epoxidation Epoxidation (Cytochrome P450) Conjugation Phase II Conjugation (Glucuronidation, Sulfation, etc.) Demethylation->Conjugation Oxidation->Conjugation Epoxidation->Conjugation Glutathione Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 1: Primary Metabolic Pathways of trans-Anethole

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized international guidelines. A key example is the 90-day repeated-dose oral toxicity study.

Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This sub-chronic study provides information on health hazards from repeated exposure over a prolonged period[11][12][13].

  • Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs[11][14].

  • Test System: Typically, the rat is the preferred rodent species[12][13]. At least 20 animals (10 males, 10 females) are used per group[13].

  • Dose Administration: The test substance is administered orally, usually daily for 90 days. This can be done via gavage, mixed in the diet, or dissolved in drinking water[11][14]. At least three dose levels plus a control group are used. The highest dose is intended to produce observable toxicity but not death[11].

  • In-life Observations: Animals are observed daily for signs of toxicity and mortality. Body weight and food/water consumption are measured weekly[13]. Detailed clinical examinations are performed weekly.

  • Terminal Procedures: At the end of the 90-day period, animals are euthanized. Blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed.

  • Histopathology: A comprehensive histopathological examination is conducted on the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups[11].

  • Satellite Group: An additional group may be included at the high dose and control levels for an observation period (e.g., 28 days) after the 90-day treatment to assess the reversibility of any observed effects[11].

OECD_408_Workflow Figure 2: General Workflow for OECD 408 Toxicity Study cluster_obs In-life Monitoring cluster_data Data Analysis & Reporting start Animal Selection & Acclimatization (e.g., Wistar Rats) grouping Group Assignment (Control + ≥3 Dose Groups) start->grouping dosing Daily Oral Administration (90 Days) grouping->dosing daily_obs Daily Clinical Signs & Mortality Checks dosing->daily_obs weekly_obs Weekly Body Weight & Food Consumption dosing->weekly_obs sacrifice Terminal Sacrifice & Necropsy dosing->sacrifice analysis Sample Collection (Blood, Tissues) sacrifice->analysis histo Histopathology analysis->histo biochem Hematology & Clinical Biochemistry analysis->biochem endpoint Determine NOAEL/LOAEL & Identify Target Organs histo->endpoint biochem->endpoint

References

Trans-Anethole: A Technical Guide for the Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Versatile Flavoring Agent

Abstract

Trans-anethole is a prominent aromatic organic compound, extensively utilized as a flavoring agent in the food, beverage, and pharmaceutical industries for its characteristic sweet, licorice-like flavor and aroma. As the primary constituent of essential oils from anise, star anise, and fennel, it holds significant commercial importance. This technical guide provides a comprehensive overview of trans-anethole, detailing its physicochemical properties, natural sourcing, and industrial applications. It includes detailed experimental protocols for its extraction and quantification, an analysis of its metabolic pathways, and a summary of its safety and regulatory status. This document is intended to be a thorough resource for researchers, scientists, and professionals in the food science and drug development sectors.

Introduction

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is an aromatic ether that exists as two geometric isomers: trans and cis. The trans isomer is significantly more abundant in nature and is the preferred form for commercial use due to its greater stability and more pleasant flavor profile.[1] It is the principal component responsible for the characteristic scent and taste of anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare).[1][2][3] Its wide-ranging applications include flavoring confectionery, baked goods, dairy products, and a variety of alcoholic and non-alcoholic beverages.[4][5] Beyond its sensory attributes, trans-anethole has garnered interest for its potential biological activities, making it a molecule of interest in pharmaceutical research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of trans-anethole is essential for its application in product formulation, quality control, and safety assessments.

PropertyValue
Molecular Formula C₁₀H₁₂O
Molar Mass 148.20 g/mol
Appearance Colorless to pale yellow liquid or white crystalline solid at lower temperatures.[6][7]
Odor Sweet, anise, licorice.[6]
Melting Point 20–21 °C (68–70 °F)[8]
Boiling Point 234–237 °C (453–459 °F)[8][9]
Density 0.988 g/mL at 25 °C[8][9]
Solubility in Water 111 mg/L at 25 °C[6]
Solubility in Organic Solvents Freely soluble in ethanol; soluble in diethyl ether, acetone, benzene, and ethyl acetate.[8][9]
Refractive Index (n²⁰/D) 1.561[8][9]
Vapor Pressure 0.069 mmHg at 25 °C[6]

Experimental Protocols

Extraction of trans-Anethole from Star Anise via Steam Distillation

This protocol describes a standard laboratory procedure for extracting essential oil rich in trans-anethole from star anise.

Objective: To isolate essential oil from Illicium verum using steam distillation.

Materials:

  • Whole, dried star anise pods

  • Grinder or mortar and pestle

  • Steam distillation apparatus (e.g., Clevenger-type)

  • 2 L distillation flask

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Diethyl ether (or other suitable non-polar solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Deionized water

Procedure:

  • Material Preparation: Grind approximately 100g of dried star anise pods into a coarse powder. This increases the surface area for more efficient oil extraction.

  • Apparatus Setup: Place the ground star anise into the 2 L distillation flask. Add approximately 1 L of deionized water, ensuring the material is fully submerged. Assemble the steam distillation apparatus.

  • Distillation: Gently heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation & Collection: The steam and essential oil vapor mixture travels to the condenser, where it cools and liquefies. Collect the resulting hydrosol (a cloudy mixture of oil and water) in the collection vessel.[2]

  • Extraction: Continue the distillation process for 3-4 hours, or until the volume of collected oil remains constant.

  • Solvent Extraction: Transfer the collected hydrosol to a separatory funnel. Perform a liquid-liquid extraction by adding 50 mL of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer. Repeat the extraction on the aqueous layer with an additional 50 mL of diethyl ether to maximize yield.[2][3]

  • Drying: Combine the organic extracts and add anhydrous magnesium sulfate to remove residual water. Filter the dried solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the pure essential oil.

  • Characterization: The resulting oil can be weighed to determine the yield and analyzed for purity and composition.

Quantification of trans-Anethole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of trans-anethole in an essential oil sample.

Objective: To determine the concentration of trans-anethole in an essential oil sample using GC-MS.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[10]

  • Helium (carrier gas)

  • High-purity trans-anethole standard

  • Volumetric flasks and pipettes

  • Dichloromethane or hexane (GC grade)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of trans-anethole (e.g., 1000 µg/mL) in dichloromethane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a small amount of the extracted essential oil (e.g., 10 mg).

    • Dissolve the oil in a known volume of dichloromethane (e.g., 10 mL) to create a stock sample solution.

    • Prepare a further dilution of the stock sample solution to ensure the final concentration falls within the range of the standard curve.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of each standard and the diluted sample into the GC.

    • GC Conditions:

      • Injector Temperature: 250 °C[10]

      • Oven Program: Start at 70 °C (hold for 2 min), then ramp at 15 °C/min to 250 °C (hold for 4 min).[10]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • MS Conditions:

      • Ion Source Temperature: 250 °C[10]

      • Ionization Energy: 70 eV (Electron Impact - EI)[10]

      • Scan Range: m/z 45-400[10]

  • Data Analysis:

    • Identify the peak corresponding to trans-anethole based on its retention time and mass spectrum compared to the standard.

    • Integrate the peak area for trans-anethole in each standard and the sample.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of trans-anethole in the diluted sample.

    • Calculate the final concentration in the original essential oil sample, accounting for all dilutions.

Metabolic Pathway

In humans and rodents, trans-anethole is extensively metabolized, primarily in the liver, through several key pathways before excretion. The major metabolic routes involve O-demethylation of the methoxy group, oxidation of the propenyl side chain, and epoxidation of the double bond. These initial metabolites can then undergo further transformation and conjugation (Phase II metabolism) with glucuronic acid, sulfate, glycine, or glutathione to form more water-soluble compounds that are readily excreted in the urine.[4][6]

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism trans-Anethole trans-Anethole p-hydroxypropenylbenzene p-hydroxypropenylbenzene trans-Anethole->p-hydroxypropenylbenzene O-Demethylation Anisic Acid Anisic Acid trans-Anethole->Anisic Acid Side-chain Oxidation This compound Epoxide This compound Epoxide trans-Anethole->this compound Epoxide Epoxidation Conjugated Metabolites Conjugated Metabolites p-hydroxypropenylbenzene->Conjugated Metabolites Glucuronidation / Sulfation Anisic Acid->Conjugated Metabolites Glycine Conjugation This compound Diol This compound Diol This compound Epoxide->this compound Diol Hydration This compound Diol->Conjugated Metabolites Glucuronidation Urinary Excretion Urinary Excretion Conjugated Metabolites->Urinary Excretion

Caption: Primary metabolic pathways of trans-anethole.

Quality Control Workflow in the Food Industry

Ensuring the purity, identity, and consistency of trans-anethole is critical in food manufacturing. A robust quality control (QC) workflow is essential from raw material reception to final product release.

qc_workflow cluster_tests QC Testing Raw Material Receipt Raw Material Receipt Quarantine & Sampling Quarantine & Sampling Raw Material Receipt->Quarantine & Sampling Documentation Review Documentation Review Quarantine & Sampling->Documentation Review CoA, MSDS Sensory Evaluation Sensory Evaluation Quarantine & Sampling->Sensory Evaluation Odor, Appearance Physicochemical Analysis Physicochemical Analysis Quarantine & Sampling->Physicochemical Analysis Density, RI GC-MS Analysis GC-MS Analysis Quarantine & Sampling->GC-MS Analysis Purity, Identity Specification Check Specification Check Documentation Review->Specification Check Sensory Evaluation->Specification Check Physicochemical Analysis->Specification Check GC-MS Analysis->Specification Check Approved for Use Approved for Use Specification Check->Approved for Use Pass Rejected Rejected Specification Check->Rejected Fail

Caption: Quality control workflow for trans-anethole as a food ingredient.

Safety and Regulatory Status

Trans-anethole has a long history of safe use in food and is recognized by major regulatory bodies worldwide.

Regulatory BodyStatus / Guideline
FDA (USA) Generally Recognized As Safe (GRAS).
JECFA (FAO/WHO) Acceptable Daily Intake (ADI) of 0-2 mg/kg body weight.[3]
EFSA (EU) Considered safe for use in animal feed at specified levels; also authorized for use as a food flavor.[4][5]

The cis-isomer of this compound is known to be significantly more toxic than the trans-isomer. Therefore, commercial specifications for food-grade this compound strictly limit the content of the cis-isomer. High doses of trans-anethole have been shown to cause hepatotoxicity in animal studies, but these levels are far above the estimated human intake from its use as a flavoring substance.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Extraction of Anethole from Star Anise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a key bioactive compound and the primary flavor constituent of star anise (Illicium verum), possesses a wide range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Traditional extraction methods such as steam distillation are often time-consuming and energy-intensive. Microwave-Assisted Extraction (MAE) presents a modern, efficient, and rapid alternative for the extraction of essential oils and bioactive compounds from plant materials. This technology utilizes microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and enhanced release of target compounds. These application notes provide a detailed protocol for the extraction of this compound from star anise using MAE, supported by comparative data and a visual representation of the experimental workflow.

Materials and Apparatus

  • Plant Material: Dried star anise fruits, ground to a particle size of approximately 0.4 mm.[1][2][3]

  • Solvents:

    • Ethanol (96%)[4]

    • Distilled water[5][6]

  • Apparatus:

    • Microwave extraction system (e.g., a modified domestic microwave oven or a dedicated laboratory microwave extractor)

    • Round bottom flask

    • Soxhlet apparatus (for Microwave-Assisted Soxhlet Extraction variation)[1][2][3]

    • Clevenger-type apparatus (for post-extraction separation if using hydro-distillation)

    • Grinder or mill

    • Analytical balance

    • Glassware (beakers, graduated cylinders)

    • Filtration system (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis[7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MAH)

This protocol is adapted from methodologies that utilize water as the solvent in a microwave environment.

  • Sample Preparation: Weigh 500 g of ground star anise powder.[5][6]

  • Extraction Setup: Place the ground star anise in a suitable flask and add 750 ml of distilled water.[5][6]

  • Microwave Irradiation: Place the flask in the microwave system and subject it to microwave irradiation at 80% power for 35 minutes.[5][6]

  • Isolation: After extraction, the essential oil can be collected using a Clevenger-type apparatus.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, opaque vial at 4°C for further analysis.[5][6]

Protocol 2: Microwave-Assisted Solvent Extraction (MASE)

This protocol utilizes ethanol as the solvent, which has been shown to be effective for extracting oleoresins rich in trans-anethole.[4]

  • Sample Preparation: Weigh 20 g of ground star anise.[4]

  • Extraction Setup: Mix the ground star anise with 100 mL of 96% ethanol in a microwave-safe vessel (a 1:5 w/v ratio).[4]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a high power setting (e.g., 800 W) for a duration of 15 to 30 minutes.[4]

  • Filtration: After extraction and cooling, filter the mixture to separate the extract from the solid plant material.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the oleoresin extract.

  • Analysis: The resulting oleoresin can be further analyzed to determine the trans-anethole content.[4]

Protocol 3: Optimized Microwave-Assisted Extraction with Ethanol

This protocol is based on an optimized study for maximizing star anise oil yield.

  • Sample Preparation: Prepare a sample of ground star anise.

  • Extraction Setup: Mix the ground star anise with ethanol at a solvent-to-sample ratio of 17 mL/g.[9]

  • Microwave Irradiation: Irradiate the mixture with a microwave power of 505 W for an extraction time of 16 minutes.[9]

  • Post-Extraction Processing: Follow steps 4 and 5 from Protocol 2 for filtration and solvent removal.

Data Presentation

The efficiency of Microwave-Assisted Extraction can be evaluated based on the yield of essential oil and the percentage of trans-anethole in the extract. The following tables summarize quantitative data from various studies, comparing MAE with other methods and showcasing the impact of different parameters.

Table 1: Comparison of Extraction Methods for Star Anise Essential Oil

Extraction MethodEssential Oil Yield (%)trans-Anethole Content (%)Reference
Microwave-Assisted Extraction (Ethanol)~24.98%86.66%[9]
Steam Distillation7.17%94.21%[9]
Microwave-Assisted Extraction (Water)-93.78%[5][6]
Hydro-distillation--[5][6]
Solvent Extraction (n-hexane)--[5][6]
Microwave-Assisted Soxhlet Extraction8.3%92%[1][2][3]

Note: Yields and compositions can vary based on the specific parameters used in each study.

Table 2: Optimal Conditions for Microwave-Assisted Extraction of Star Anise Oil

ParameterOptimal ValueResulting Oil Yield (%)Reference
Solvent to Sample Ratio17 mL/g24.98%[9]
Extraction Time16 min24.98%[9]
Microwave Power505 W24.98%[9]
Microwave Power325 W8.3%[1][2][3]
Irradiation Time20 min8.3%[1][2][3]
Particle Size0.4 mm8.3%[1][2][3]

Visualizations

Experimental Workflow Diagram

experimental_workflow prep Sample Preparation (Grinding Star Anise) mix Mixing (Star Anise Powder + Solvent) prep->mix mae Microwave-Assisted Extraction (Set Power, Time, Temp.) mix->mae cool Cooling mae->cool filter Filtration (Separation of Extract) cool->filter solvent_rem Solvent Removal (Rotary Evaporation) filter->solvent_rem product This compound-Rich Extract solvent_rem->product analysis Analysis (GC-MS for this compound Content) product->analysis

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Parameter Relationship Diagram

parameter_relationship cluster_inputs Input Parameters cluster_outputs Output Metrics power Microwave Power process Microwave-Assisted Extraction Process power->process time Extraction Time time->process ratio Solvent/Solid Ratio ratio->process particle Particle Size particle->process yield This compound Yield process->yield influences purity Extract Purity process->purity influences

Caption: Key Parameters Influencing MAE of this compound.

References

Application Notes & Protocols for Anethole Isolation from Fennel Seeds via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anethole, a key aromatic compound, is the primary constituent of the essential oil derived from fennel (Foeniculum vulgare) seeds and is widely utilized in the pharmaceutical, food, and cosmetic industries for its distinct flavor and therapeutic properties. Steam distillation is the most prevalent and efficient method for extracting essential oils from plant materials.[1] This process involves passing steam through the plant matrix to vaporize the volatile compounds, which are subsequently condensed and collected.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation of this compound from fennel seeds using steam distillation. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the workflow. The main component of fennel oil is this compound, typically ranging from 55-75%.

Quantitative Data Summary

The yield of essential oil and the concentration of this compound can vary significantly based on the distillation method, parameters, and the origin and quality of the fennel seeds. The following table summarizes typical quantitative data reported in the literature.

ParameterSteam DistillationHydrodistillationNotesReference
Essential Oil Yield (%) 2.04 - 3.472.47 - 5.50Yield is influenced by distillation time, pressure, and pretreatment of seeds. Superheated steam distillation can yield up to 5.24%.[3][4][5]
This compound Content in Oil (%) 47.51 - 66.4658.48 - 78.12The this compound content can be influenced by the specific variety of fennel and the distillation conditions. Some studies report this compound content in fennel oil to be as high as 89.74%.[4][5][6]
Other Major Components (%) Estragole (21.37 - 22.41), Fenchone (15.74 - 21.92)Fenchone (8.81 - 15.53), Estragole (4.52 - 6.43), Limonene (4.39 - 7.0)The profile of other volatile compounds can vary.[4][5]

Experimental Protocols

This section details the materials and methodology for the isolation of this compound from fennel seeds via steam distillation.

Materials and Equipment

  • Dried fennel seeds (Foeniculum vulgare)

  • Grinder or mill

  • Steam distillation apparatus (including a still, condenser, and collection vessel/separatory funnel)[7]

  • Heating mantle or steam generator

  • Deionized water

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Standard laboratory glassware

Protocol: Steam Distillation of Fennel Seeds

  • Sample Preparation:

    • Take a known quantity of dried fennel seeds (e.g., 200 g).[8]

    • Grind the seeds into a coarse powder. This increases the surface area for more efficient oil extraction.[7]

  • Apparatus Setup:

    • Set up the steam distillation apparatus as per the manufacturer's instructions. A typical setup consists of a round bottom flask for generating steam, a still for holding the plant material, a condenser, and a collection vessel.[2]

  • Distillation Process:

    • Place the ground fennel seeds into the still.

    • Begin generating steam and pass it through the fennel seed powder.

    • The steam will rupture the oil glands in the plant material, releasing the volatile essential oil.

    • The mixture of steam and essential oil vapor will travel to the condenser.

    • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

    • Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in a collection vessel or separatory funnel.

    • Continue the distillation for a set period, typically ranging from 3 to 8 hours, to ensure complete extraction of the essential oil.[8] Optimal distillation time can be around 117 minutes at a pressure of 0.83 bar for maximum yield.[3]

  • Isolation and Drying of Essential Oil:

    • After distillation is complete, allow the collected distillate to cool and separate into two layers.

    • Carefully separate the upper essential oil layer from the lower aqueous layer (hydrosol) using a separatory funnel.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil and swirl gently.

    • Decant or filter the dried essential oil into a clean, airtight, amber-colored glass vial for storage.

  • Analysis (Optional but Recommended):

    • To determine the purity and composition of the isolated essential oil, perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • This will allow for the identification and quantification of this compound and other constituents.[4][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_distillation Steam Distillation cluster_isolation Isolation & Purification cluster_analysis Analysis start Start: Dried Fennel Seeds grind Grind Seeds start->grind setup Setup Apparatus grind->setup distill Introduce Steam setup->distill condense Condense Vapor distill->condense collect Collect Distillate condense->collect separate Separate Oil & Water collect->separate dry Dry with Na2SO4 separate->dry store Store Essential Oil dry->store gcms GC-MS Analysis store->gcms end End: Pure this compound Data gcms->end

Caption: Experimental workflow for this compound isolation.

logical_relationship FennelSeeds Fennel Seeds (Foeniculum vulgare) SteamDistillation Steam Distillation Process FennelSeeds->SteamDistillation EssentialOil Crude Fennel Essential Oil SteamDistillation->EssentialOil This compound This compound (Major Constituent) EssentialOil->this compound OtherVolatiles Other Volatile Compounds (Estragole, Fenchone, etc.) EssentialOil->OtherVolatiles Purification Purification/Fractional Distillation (Optional) EssentialOil->Purification Purethis compound High-Purity this compound This compound->Purethis compound Purification->Purethis compound

Caption: Logical relationship of components in the process.

References

Application Note: Determination of Anethole in Rat Plasma via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of anethole in rat plasma. The described protocol is simple, sensitive, and rapid, making it suitable for pharmacokinetic studies and routine analysis in a drug development setting. The method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection. All experimental procedures, including reagent preparation, sample processing, chromatographic conditions, and method validation, are outlined in detail.

Introduction

This compound, a major constituent of the essential oils of anise and fennel, is a widely used flavoring agent in food and pharmaceutical products. It also possesses various pharmacological activities, including anti-inflammatory, and neuroprotective effects. To support preclinical pharmacokinetic and toxicokinetic studies of this compound, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using a simple and efficient HPLC-UV method.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, purity ≥98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS), e.g., Estragole (4-allylanisole) (purity ≥98%)

  • Rat plasma (blank, drug-free)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm, 3.0 µm)[1][2]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

Stock Solutions (1 mg/mL)

  • Accurately weigh 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up to the mark with methanol.

  • Store the stock solutions at 4°C, protected from light.

Working Standard Solutions

  • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare a working solution of the internal standard at a concentration of 5 µg/mL in methanol.

Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking 90 µL of blank rat plasma with 10 µL of the appropriate this compound working standard solution to yield final concentrations in the range of 0.1 µg/mL to 1.0 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 0.6, and 0.9 µg/mL) in the same manner.[1]

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (5 µg/mL).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

HPLC Conditions

The chromatographic conditions for the analysis of this compound in rat plasma are summarized in the table below.

ParameterCondition
Mobile Phase Methanol:Water (85:15, v/v)[1][2]
Column Hypersil ODS Thermo (150 mm x 2.1 mm, 3.0 µm)[1][2]
Flow Rate 0.2 mL/min[1][2]
Injection Volume 20 µL
Detection Wavelength 259 nm[1][2]
Column Temperature Ambient
Run Time 4 minutes[1][2]

Method Validation

The analytical method was validated according to standard bioanalytical method validation guidelines, including linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The method demonstrated good linearity over the concentration range of 0.1 to 1.0 µg/mL, with a coefficient of determination (R²) of 0.9945.[1][2] The lower limit of quantification (LLOQ) was established at 0.1 µg/mL.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing the QC samples at three different concentrations. The results are summarized in the table below.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.15< 5< 595 - 105
Medium0.60< 3< 398 - 102
High0.90< 3< 397 - 103

Data are representative and based on typical performance.

Recovery

The extraction recovery of this compound from rat plasma was determined by comparing the peak areas of this compound in extracted plasma samples with those of unextracted standard solutions at the same concentration. The recovery was consistently above 90%.

Data Presentation

Chromatographic Data
CompoundRetention Time (min)
This compound2.73[1][2]
Internal Standard (Estragole)~3.5

Note: The retention time of the internal standard is an approximation and should be determined experimentally.

Calibration Curve Data
Concentration (µg/mL)Peak Area Ratio (this compound/IS)
0.1To be determined experimentally
0.2To be determined experimentally
0.4To be determined experimentally
0.6To be determined experimentally
0.8To be determined experimentally
1.0To be determined experimentally
≥ 0.99

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis HPLC Analysis cluster_data Data Processing stock_this compound This compound Stock working_std Working Standards stock_this compound->working_std stock_is IS Stock working_is Working IS stock_is->working_is plasma Rat Plasma Sample working_std->plasma spike_is Spike IS working_is->spike_is plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc chromatogram Data Acquisition (Chromatogram) hplc->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Concentration integrate->calculate report Final Report calculate->report

References

Application Note: Elucidation of the Chemical Structure of Anethole using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anethole (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a widely used organic compound, naturally occurring in essential oils of anise, fennel, and star anise. It is extensively utilized in the food, beverage, and pharmaceutical industries for its characteristic flavor and fragrance. The precise determination of its chemical structure, particularly the stereochemistry of the propenyl side chain, is crucial for quality control and ensuring its intended properties. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds, making it an ideal tool for the structural elucidation of this compound.

This application note provides a detailed protocol and data interpretation guide for the structural analysis of trans-anethole using ¹H-NMR spectroscopy.

Structural Analysis of trans-Anethole

The structure of trans-anethole features a para-substituted benzene ring, a methoxy group (-OCH₃), and a propenyl group (-CH=CH-CH₃) in the trans or (E) configuration. ¹H-NMR spectroscopy allows for the unambiguous assignment of each proton in the molecule.

The ¹H-NMR spectrum of trans-anethole displays distinct signals corresponding to the aromatic, vinylic, methoxy, and methyl protons. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are characteristic of the molecule's specific arrangement of atoms. For instance, the magnitude of the coupling constant between the two vinylic protons is diagnostic of the double bond's stereochemistry.

¹H-NMR Data Interpretation

The analysis of the ¹H-NMR spectrum of trans-anethole dissolved in deuterated chloroform (CDCl₃) reveals several key features that confirm its structure:

  • Aromatic Region (δ 6.8-7.4 ppm): Two distinct doublet signals are observed, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons H-3 and H-5, being ortho to the electron-donating methoxy group, are shielded and appear upfield around δ 6.89 ppm.[1][2] Conversely, protons H-2 and H-6, which are ortho to the propenyl group, resonate downfield at approximately δ 7.32 ppm.[1][2]

  • Vinylic Region (δ 6.0-6.5 ppm): The spectrum shows two signals for the protons on the double bond. The proton H-1' (adjacent to the aromatic ring) appears as a doublet around δ 6.41 ppm.[1] The proton H-2' (adjacent to the methyl group) appears as a doublet of quartets around δ 6.15 ppm.[1] The large coupling constant between these two protons (³J ≈ 15.7 Hz) is definitive proof of the trans configuration of the double bond.[1]

  • Methoxy Region (δ 3.8 ppm): A sharp singlet signal integrating to three protons is observed at approximately δ 3.84 ppm, which is characteristic of the methoxy group's protons (-OCH₃).[1]

  • Aliphatic Region (δ 1.8-2.0 ppm): The methyl protons of the propenyl group (H-3') appear as a doublet of doublets around δ 1.92 ppm, integrating to three protons.[1] This splitting arises from coupling to the vinylic proton H-2' and a smaller long-range coupling to H-1'.

Quantitative ¹H-NMR Data for trans-Anethole

The following table summarizes the quantitative ¹H-NMR spectral data for trans-anethole recorded in CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-67.32Doublet (d)³J = 8.82H
H-3, H-56.89Doublet (d)³J = 8.82H
H-1'6.41Doublet (d)³J = 15.71H
H-2'6.15Doublet of Quartets (dq)³J = 15.7, ³J = 6.61H
-OCH₃3.84Singlet (s)-3H
H-3'1.92Doublet of Doublets (dd)³J = 6.6, ⁴J = 1.43H

Data compiled from multiple sources.[1][2][3]

Experimental Protocol: ¹H-NMR Analysis of this compound

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H-NMR spectrum.

1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's guidelines.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve a high level of homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters for a standard ¹H-NMR experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: 0-12 ppm

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing and Analysis

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the this compound structure.

Visualizations

The following diagrams illustrate the workflow for structure elucidation and the key proton correlations in this compound.

anethole_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Structure Elucidation prep1 Weigh this compound prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate Peaks proc2->proc3 interp1 Analyze Shifts proc3->interp1 interp2 Analyze Splitting interp1->interp2 interp3 Assign Protons interp2->interp3 interp4 Confirm Structure interp3->interp4

Caption: Workflow for this compound structure elucidation via ¹H-NMR.

anethole_couplings mol H26 H-2, H-6 H35 H-3, H-5 H26->H35 J=8.8 Hz H1p H-1' H2p H-2' H1p->H2p J=15.7 Hz H3p H-3' H2p->H3p J=6.6 Hz OCH3 OCH3

References

Application Notes: Protocols for Evaluating the Antimicrobial Activity of Anethole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anethole is a phenylpropene, a type of aromatic compound that occurs widely in nature, and is a major component of essential oils from anise, fennel, and star anise.[1][2] It is known for a variety of biological activities, including potent antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2] These characteristics make this compound a compound of significant interest for researchers in drug development and food science. This document provides detailed protocols for assessing the antimicrobial efficacy of this compound, including methods for determining minimum inhibitory concentration, zones of inhibition, and time-kill kinetics.

Data Presentation: Quantitative Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been quantified against various pathogenic microorganisms. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and zone of inhibition data from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria31.2[3]
Bacillus cereusGram-positive Bacteria31.2[3]
Enterococcus faecalisGram-positive Bacteria1000[4]
Escherichia coliGram-negative Bacteria31.2[3]
Proteus mirabilisGram-negative Bacteria62.5[3]
Klebsiella pneumoniaeGram-negative Bacteria62.5[3]
Candida albicansYeast500.0[3]
Saccharomyces cerevisiaeYeast200 (MFC*)[1]

*MFC: Minimum Fungicidal Concentration

Table 2: Zone of Inhibition of this compound against Various Microorganisms

MicroorganismTypeZone of Inhibition (mm)Reference
Bacillus cereusGram-positive Bacteria22.3[3]
Candida albicansYeast10.6 - 17.2[3]

Note: this compound was reported to be inactive against Pseudomonas aeruginosa in the disc diffusion assay.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate with a liquid growth medium.[3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for turbidity, and the MIC is identified as the lowest concentration of this compound in a well that remains clear.[6]

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well U-shaped bottom microtiter plates[4]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, for viability indication)[3][6]

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth to minimize DMSO concentration, as it can have its own antimicrobial effects.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4]

    • Dilute this adjusted suspension in the appropriate broth to achieve the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (in broth) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration.[4] Discard 100 µL from the last dilution column.

    • This will result in wells with decreasing concentrations of this compound.

  • Controls:

    • Positive Control: A well containing broth and the microbial inoculum, but no this compound.

    • Negative Control: A well containing only broth to check for sterility.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the dilutions to ensure it does not inhibit microbial growth.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to approximately 110-200 µL depending on the specific method.[4]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[7][8]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6]

    • Optionally, add a viability indicator like INT or resazurin after incubation. A color change indicates metabolic activity (growth), while no color change indicates inhibition.[1][3]

Workflow for MIC determination via broth microdilution.
Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[5]

Principle: A sterile paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly swabbed with a test microorganism.[8] this compound diffuses from the disk into the agar. If this compound is effective against the microorganism, it inhibits its growth, creating a clear circular area—the zone of inhibition—around the disk.[5] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • Sterile paper disks (6 mm diameter)[8]

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures

  • Sterile cotton swabs

  • 0.5 McFarland standard

  • Calipers or ruler

  • Positive control disks (e.g., Gentamycin)[3]

  • Negative control disks (impregnated with solvent only)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension, ensuring to remove excess liquid by pressing it against the inside wall of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure complete coverage.

  • Disk Preparation and Placement:

    • Aseptically impregnate sterile paper disks with a specific volume (e.g., 5-10 µL) of the this compound solution.[8]

    • Allow the solvent to evaporate for a few minutes in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure disks are pressed down gently to make full contact with the agar.

  • Pre-diffusion (Optional but Recommended): Let the plates sit at room temperature for 30 minutes to allow the compound to diffuse from the disks into the agar before microbial growth begins.[5]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers or a ruler. A larger zone diameter indicates greater antimicrobial activity.

Workflow for the agar disk diffusion assay.
Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information about the antimicrobial agent's effect over time, determining whether it is bactericidal (kills the organism) or bacteriostatic (inhibits growth).[10]

Principle: A standardized inoculum of the microorganism is introduced into a broth containing this compound at specific concentrations (e.g., MIC, 2x MIC, 4x MIC).[10][11] At predetermined time intervals, aliquots are removed from the culture, serially diluted, and plated to determine the number of viable cells (CFU/mL). A plot of log CFU/mL versus time illustrates the rate of microbial killing.[10]

Materials:

  • All materials from Protocol 1

  • Sterile broth (e.g., MHB)

  • Sterile dilution tubes (containing 9 mL of saline or PBS)

  • Agar plates (e.g., Nutrient Agar, Tryptic Soy Agar)

  • Shaking incubator

  • Sterile pipettes and spreader

Procedure:

  • Preparation:

    • Determine the MIC of this compound against the test organism first (using Protocol 1).

    • Prepare flasks or tubes containing sterile broth with this compound at concentrations of interest (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no this compound.

  • Inoculation: Prepare a microbial inoculum as described previously and add it to each flask to achieve a starting density of approximately 1 x 10⁶ CFU/mL.[11]

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours for bacteria), aseptically withdraw an aliquot (e.g., 100 µL or 1 mL) from each flask.[10][11]

  • Viable Cell Counting:

    • Perform a 10-fold serial dilution of each collected aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) from appropriate dilutions onto agar plates.

    • Spread the inoculum evenly using a sterile spreader.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours, or until colonies are clearly visible. Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Plot the log₁₀ CFU/mL against time (hours) for each this compound concentration and the growth control.

  • Interpretation:

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

    • Bacteriostatic activity is indicated by an inhibition of growth or a <3-log₁₀ reduction in CFU/mL compared to the starting inoculum.[11]

Workflow for the time-kill kinetic assay.

References

Application Notes and Protocols: Anethole as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Anethole, a naturally occurring phenylpropanoid, is a readily available and cost-effective chemical building block.[1][2][3] Its structure, featuring a reactive propenyl group and an electron-rich aromatic ring, makes it a valuable precursor for a wide range of chemical transformations. These notes provide researchers, scientists, and drug development professionals with an overview of key applications and detailed protocols for the synthesis of valuable compounds starting from this compound.

Logical Overview: Synthetic Utility of this compound

This compound's chemical structure allows for several key transformations, including oxidation of the alkene, polymerization, and electrophilic addition to the double bond. This versatility makes it a precursor for fine chemicals, polymers, and bioactive molecules.

Anethole_Synthesis_Overview cluster_products Synthetic Products This compound This compound Anisaldehyde Anisaldehyde (Flavor, Fragrance) This compound->Anisaldehyde Oxidation Polymers Poly(this compound)s (High-Performance Plastics) This compound->Polymers Polymerization Bioactive Bioactive Derivatives (e.g., Hydroxylated compounds, PMA Precursors) This compound->Bioactive Functionalization (e.g., Hydroxylation)

Caption: Key synthetic pathways starting from this compound.

Application Note 1: Synthesis of Anisaldehyde via Oxidation of this compound

Anisaldehyde (p-methoxybenzaldehyde) is a valuable chemical intermediate widely used in the fragrance, flavor, and pharmaceutical industries.[4] One of the most direct synthetic routes to anisaldehyde is the oxidative cleavage of the propenyl double bond of this compound. Ozonolysis has emerged as a convenient and high-yielding method for this transformation.[5][6]

Data Summary: Ozonolysis of this compound to Anisaldehyde
ParameterValue / ConditionsReference
Yield ~81.7% - 82.7%[5][6]
Purity 99.5%[6]
Solvent System Water-ethyl acetate or Water-acetone[5][6]
Temperature Room Temperature[5][6]
Reaction Time 100 minutes[6]
Reactant Ratio m(this compound)/m(solvent) = 1/3[6]
Ozone Flow Rate 0.06 m³/h[5][6]
Experimental Workflow: Ozonolysis of this compound

The following diagram outlines the general workflow for the synthesis of anisaldehyde from this compound using ozonolysis.

Ozonolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound (20g) in Water-Ethyl Acetate B Place solution in bubble column reactor A->B Charge Reactor C Bubble O3/O2 gas stream (0.06 m³/h) at RT B->C Initiate Ozonolysis D Monitor reaction (approx. 100 min) C->D Maintain Conditions E Direct formation of Anisaldehyde in solution D->E Reaction Complete F Product Isolation (e.g., Extraction, Distillation) E->F Purify G Final Product: Anisaldehyde F->G Obtain Pure Product

Caption: Workflow for anisaldehyde synthesis via ozonolysis.

Protocol: One-Pot Synthesis of Anisaldehyde via Ozonolysis

This protocol is based on the environmentally friendly method described in the literature.[5][6]

Materials:

  • trans-Anethole (20 g, 0.135 mol)

  • Ethyl acetate

  • Water

  • Ozone generator

  • Bubble column reactor with a water-jacketed condenser

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Prepare the solvent system by mixing water and ethyl acetate. A reported ratio is 10% water in the solvent mixture by mass fraction.[5]

  • In a bubble column reactor, dissolve 20 g of this compound in the prepared water-ethyl acetate solvent. A 1:3 mass ratio of this compound to solvent is recommended.[6]

  • Maintain the solution at room temperature.

  • Bubble a stream of O₃/O₂ gas (approximately 6% O₃ by mass fraction, at a flow rate of 0.06 m³/h) through the solution.[5]

  • Continue the reaction for approximately 100 minutes. The presence of water in the solvent system allows for the direct formation of anisaldehyde, avoiding the need to isolate or decompose an intermediate ozonide.[5][6]

  • Upon completion, stop the ozone flow. The product, anisaldehyde, can be isolated from the reaction mixture using standard procedures such as liquid-liquid extraction followed by distillation to remove the solvent and purify the product.[7]

  • The final product can be analyzed by Gas Chromatography (GC) and spectroscopy (IR, MS) to confirm purity and identity.[5]

Application Note 2: Quasiliving Cationic Polymerization of this compound

This compound can be used as a biomass-derived monomer to produce poly(this compound) (PAn), a high-performance plastic with excellent thermal stability.[8][9] Quasiliving cationic polymerization allows for the synthesis of PAn with controlled molecular weight and relatively low polydispersity.[8]

Data Summary: Properties of Poly(this compound)
PropertyValueReference
Number-Average Molecular Weight (Mn) Up to 24,000 g/mol [8]
Polydispersity (Đ) 1.25 – 1.51[8]
Glass Transition Temperature (Tg) > 210 °C (up to 255 °C)[8][9]
5% Weight Loss Temperature (Td5) 386 °C[8][9]
Young's Modulus 3.1 ± 0.5 GPa[8][9]
Experimental Workflow: Cationic Polymerization of this compound

The diagram below illustrates the key steps for the synthesis of poly(this compound) via quasiliving cationic polymerization.

Polymerization_Workflow A Charge Schlenk tube with Toluene, this compound, and 2,6-Lutidine (proton trap) under Argon atmosphere B Cool reactor to -50 to -60 °C A->B C Add Initiator (e.g., Cumyl Chloride solution) B->C D Initiate Polymerization by adding SnCl4 co-initiator C->D E Allow polymerization to proceed D->E F Terminate reaction and isolate Poly(this compound) E->F

Caption: Workflow for quasiliving cationic polymerization of this compound.

Protocol: Synthesis of Poly(this compound)

This protocol is adapted from the procedure for the SnCl₄-co-initiated quasiliving cationic polymerization of this compound.[8]

Materials:

  • This compound

  • Toluene (solvent)

  • 2,6-Lutidine (proton trap)

  • Cumyl chloride (initiator)

  • Tin(IV) chloride (SnCl₄, co-initiator)

  • Schlenk line and glassware for air-sensitive techniques

  • Dry argon gas

Procedure:

  • All operations must be performed in a dry argon atmosphere using Schlenk techniques.

  • In a typical experiment, sequentially charge a Schlenk tube at room temperature with toluene (14.2 mL), this compound (0.34 mL), and 2,6-lutidine (7 μL).[8]

  • Cool the reactor to the desired temperature (e.g., -60 °C) in a suitable cooling bath.[8]

  • Add the initiator, for example, 0.3 mL of a 0.1 M solution of cumyl chloride in toluene.[8]

  • Initiate the polymerization by adding a 1 M solution of SnCl₄ in toluene (0.15 mL).[8]

  • Allow the reaction to proceed. The living nature of the polymerization can be confirmed by taking aliquots over time to analyze the linear increase of molecular weight with monomer conversion.[8]

  • After the desired time or conversion is reached, terminate the polymerization by adding a quenching agent (e.g., pre-chilled methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the solid poly(this compound) by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.[8]

Application Note 3: Synthesis of Bioactive this compound Derivatives

This compound's propenyl group is susceptible to functionalization, allowing for the synthesis of derivatives with potential therapeutic applications.[10][11] Introducing hydroxyl groups, for instance, can enhance antioxidant and anti-inflammatory activities compared to the parent compound.[12][13] this compound is also a known precursor in the clandestine synthesis of para-methoxyamphetamine (PMA).[1][2]

Reaction Scheme: Hydroxylation of this compound

Two common methods to introduce hydroxyl groups across the double bond of trans-anethole are oxymercuration-demercuration and epoxidation followed by hydrolysis.[12][13]

Hydroxylation_this compound cluster_oxy Oxymercuration-Demercuration cluster_epox Epoxidation (m-CPBA) This compound trans-Anethole P1 1-hydroxy-1-(4-methoxyphenyl)-propane This compound->P1 1) Hg(OAc)2, H2O 2) NaBH4 P2 1,2-dihydroxy-1-(4-methoxyphenyl)-propane This compound->P2 P3 1,2-dihydroxy-1-(4-methoxyphenyl)-propane This compound->P3 m-CPBA P4 1-hydroxy-1-(4-methoxyphenyl) -2-m-chlorobenzoyl-propane This compound->P4

Caption: Synthesis of hydroxylated this compound derivatives.

Protocol: Synthesis of Hydroxylated Derivatives via Epoxidation

This protocol is based on the epoxidation of trans-anethole using m-chloroperbenzoic acid (m-CPBA).[12][13]

Materials:

  • trans-Anethole

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (or other suitable inert solvent)

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Magnesium sulfate (or other drying agent)

  • Standard laboratory glassware for reaction, extraction, and purification (e.g., column chromatography).

Procedure:

  • Dissolve trans-anethole in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add m-CPBA to the solution portion-wise, maintaining the temperature at 0-5 °C. The amount of m-CPBA should be slightly in molar excess relative to this compound.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess peracid by adding a saturated solution of sodium sulfite.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product mixture, containing the dihydroxyl derivative and the m-chlorobenzoic acid mono-ester, can be purified using column chromatography on silica gel.[12][13]

  • Characterize the purified products using Mass Spectrometry, IR, and NMR spectroscopy to confirm their structures.[12][13]

References

Application Notes: Formulation of Anethole for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Anethole is a naturally occurring organic compound and a primary constituent of essential oils from plants like anise, fennel, and star anise.[1][2] The trans-isomer, in particular, has demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-cancer properties.[1][3][4] Despite its therapeutic potential, the clinical application of this compound is often hindered by its poor water solubility, which limits its bioavailability.[1][5]

To overcome this limitation, various drug delivery systems have been developed to encapsulate this compound, enhance its solubility, improve its stability, and facilitate targeted delivery.[1] These advanced formulations aim to maximize the therapeutic benefits of this compound while minimizing potential side effects. This document provides an overview of common formulation strategies, quantitative data from representative studies, and detailed protocols for the preparation and characterization of this compound-loaded delivery systems.

2. Formulation Strategies

The encapsulation of a hydrophobic compound like this compound requires sophisticated formulation approaches. The most common and effective strategies include nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes.

  • Nanoemulsions: These are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically in the range of 20-200 nm.[6] For this compound, an O/W nanoemulsion is ideal, where this compound is dissolved in the oil phase, which is then dispersed in an aqueous medium using surfactants. This system significantly increases the surface area for drug absorption, thereby enhancing bioavailability.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the liquid lipid (oil) of a nanoemulsion is replaced by a solid lipid matrix.[7][8] this compound is dissolved or dispersed within this solid lipid core. SLNs offer advantages such as controlled drug release, protection of the encapsulated compound from degradation, and good biocompatibility.[9][10]

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, enclosing an aqueous core.[11] As a hydrophobic molecule, this compound can be entrapped within the lipid bilayer of the liposome.[11] A more advanced approach involves first creating an inclusion complex of this compound with cyclodextrin, which is then encapsulated within the aqueous core of the liposome, a system known as "drug-in-cyclodextrin-in-liposomes".[11] This dual-loading strategy can significantly increase the loading capacity and stability.

Data Presentation: Physicochemical Properties of this compound Formulations

The following tables summarize quantitative data from various studies on this compound-loaded drug delivery systems. These parameters are critical for evaluating the quality and potential efficacy of the formulations.

Table 1: this compound-Loaded Nanoemulsions and Emulgels

Formulation Type Key Components Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference

| Anise Essential Oil Emulgel | Anise Oil, Carbopol 934, Tween 80 | 149.05 | - | +29 | - |[12] |

Table 2: this compound-Loaded Solid Lipid Micro/Nanoparticles

Formulation Type Key Components Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) Reference
Solid Lipid Microparticles (SLMAN) trans-anethole, Solid Lipid - - "Good" - [9]

| Frankincense & Myrrh Oil SLNs | Compritol 888 ATO, Lecithin, Tween 80 | 113.3 ± 3.6 | -16.8 ± 0.4 | 80.60 ± 1.11 | - |[10] |

Table 3: this compound-Loaded Liposomal Systems

Formulation Type Key Components Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Loading Rate (%) Reference
This compound-in-Cyclodextrin-in-Liposome (ACL) Phospholipon 90H, HP-β-CD ~140 < 0.2 ~ -9 ~ 25-30

| this compound Double-Loaded Liposome (ACL2) | Lipoid S100, HP-β-CD | ~125 | < 0.2 | ~ -40 | ~ 70 | |

Experimental Protocols

Here we provide detailed, step-by-step protocols for the laboratory-scale preparation of common this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization

This protocol describes the formation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method.

Materials:

  • This compound (or this compound-rich essential oil)

  • Carrier Oil (e.g., Capryol 90, Castor Oil, Medium-Chain Triglycerides)

  • Surfactant (e.g., Tween 80, Tween 20)[6]

  • Co-surfactant (e.g., Transcutol, Polyethylene Glycol 400)

  • Purified Water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Oil Phase: a. Weigh the required amount of carrier oil and this compound. b. Add the co-surfactant to this mixture. c. Gently heat to 40-50°C while stirring until a clear, homogenous oil phase is obtained.[13]

  • Preparation of Aqueous Phase: a. Weigh the required amount of purified water. b. Disperse the surfactant (e.g., Tween 80) in the water. c. Heat the aqueous phase to 40-50°C while stirring.[13]

  • Formation of Pre-emulsion: a. While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.[14] b. Transfer the resulting coarse emulsion to a high-shear homogenizer and process at 10,000-16,000 rpm for 5-10 minutes to form a fine pre-emulsion.[13][15]

  • High-Pressure Homogenization: a. Immediately pass the pre-emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 10,000-15,000 psi for 5-7 cycles.[13] Ensure the system is cooled to prevent overheating.[14]

  • Final Product: a. Collect the resulting translucent or milky-white nanoemulsion. b. Allow it to cool to room temperature before proceeding with characterization.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves dispersing the drug in a molten lipid, followed by homogenization with a hot aqueous surfactant solution.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol 888 ATO, Glyceryl Behenate)[10][16]

  • Surfactant (e.g., Tween 80, Polysorbate 80)[16]

  • Co-surfactant (optional, e.g., Soybean Lecithin)[10]

  • Purified Water

Equipment:

  • Water bath or heating mantle

  • Magnetic stirrer

  • High-shear homogenizer

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Beakers

Procedure:

  • Preparation of Lipid Phase: a. Weigh the solid lipid and place it in a beaker. b. Heat the lipid to approximately 5-10°C above its melting point until a clear, molten liquid is formed. c. Dissolve the weighed amount of this compound in the molten lipid under continuous stirring.

  • Preparation of Aqueous Phase: a. Prepare the aqueous phase by dispersing the surfactant (and co-surfactant, if used) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization: a. Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a high-shear homogenizer. b. Homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes. This creates a hot oil-in-water pre-emulsion.

  • Nanoparticle Formation: a. For smaller and more uniform particles, the hot pre-emulsion can be immediately passed through a high-pressure homogenizer. b. Alternatively, the hot nanoemulsion can be cooled down to room temperature or in an ice bath under gentle stirring. c. As the lipid cools and solidifies, it forms the solid lipid nanoparticles with this compound encapsulated within the matrix.

  • Final Product: a. The resulting SLN dispersion is then ready for characterization.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dilute the nanoparticle dispersion with purified water and analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Purpose: Particle size influences bioavailability and stability. PDI measures the width of the size distribution (a value < 0.3 is typically desired). Zeta potential indicates surface charge and predicts the physical stability of the colloidal dispersion (values > |30| mV suggest good stability).[16]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method:

    • Separate the free, unencapsulated this compound from the nanoparticles. This can be done by ultracentrifugation, where the nanoparticles form a pellet.
    • Collect the supernatant containing the free drug.
    • Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug.
    • Quantify the amount of this compound in the supernatant (Free Drug) and in the disrupted pellet (Encapsulated Drug) using a validated analytical method like HPLC or HPTLC-Densitometry.[17]

  • Calculations:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100
    • DL (%) = (Total Drug - Free Drug) / Total Weight of Nanoparticles * 100

  • Purpose: EE determines the percentage of the initial drug that was successfully encapsulated. DL indicates the drug content relative to the total weight of the delivery system.

3. In Vitro Drug Release Study:

  • Method: Use a dialysis bag method.

    • Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cut-off.
    • Suspend the bag in a release medium (e.g., phosphate buffer pH 6.8 or 7.4, often containing a small amount of ethanol or Tween 80 to ensure sink conditions for the hydrophobic this compound).[12][18]
    • Keep the system at 37°C with constant, gentle stirring.
    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
    • Analyze the concentration of this compound in the withdrawn samples using HPLC or UV-Vis spectrophotometry.

  • Purpose: To evaluate the rate and extent of drug release from the delivery system over time, which helps predict its in vivo performance.[12]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows for formulation and the proposed mechanism of action for this compound.

Nanoemulsion_Workflow start_end start_end process process phase phase analysis analysis start Start prep_oil Prepare Oil Phase (this compound + Carrier Oil + Co-surfactant) start->prep_oil prep_aq Prepare Aqueous Phase (Water + Surfactant) start->prep_aq pre_emulsion Create Pre-emulsion (High-Shear Homogenization) prep_oil->pre_emulsion Combine prep_aq->pre_emulsion Combine hph High-Pressure Homogenization pre_emulsion->hph final_product Final Nanoemulsion hph->final_product char Characterization (Size, PDI, Zeta, EE%) final_product->char SLN_Workflow start_end start_end process process phase phase analysis analysis start Start prep_lipid Prepare Lipid Phase (Melt Solid Lipid + Dissolve this compound) start->prep_lipid prep_aq Prepare Aqueous Phase (Water + Surfactant) start->prep_aq heat_phases Heat both phases > Lipid M.P. prep_lipid->heat_phases prep_aq->heat_phases homogenize Create Hot Pre-emulsion (High-Shear Homogenization) heat_phases->homogenize Combine cool Cool to Room Temp (Nanoparticle Solidification) homogenize->cool final_product Final SLN Dispersion cool->final_product char Characterization (Size, PDI, Zeta, EE%) final_product->char Anethole_MoA stimulus stimulus molecule molecule cytokine cytokine process process lps LPS (Lipopolysaccharide) immune_cell Immune Cell (e.g., Macrophage) lps->immune_cell stimulates pathway Pro-inflammatory Signaling Cascade immune_cell->pathway tnf TNF-α pathway->tnf production il1b IL-1β pathway->il1b production inflammation Inflammation tnf->inflammation il1b->inflammation This compound This compound This compound->pathway inhibits

References

Anethole: A Potential Ally in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Research Use Only.

Introduction

Anethole, a primary bioactive constituent of anise, fennel, and star anise essential oils, has garnered significant attention in oncological research for its potential as an anticancer agent.[1] This phenylpropanoid compound has demonstrated a range of anti-tumor activities across various cancer types, including oral, breast, lung, prostate, and colorectal cancers.[1] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis.[1][2] Furthermore, this compound has been shown to modulate critical signaling pathways implicated in cancer progression, such as NF-κB, PI3K/Akt/mTOR, and MAPK.[1][3] Notably, it exhibits synergistic effects when combined with conventional chemotherapeutic drugs like cisplatin, potentially enhancing their efficacy and reducing toxicity.[1][4] These promising attributes position this compound as a compelling candidate for further investigation in the development of novel cancer therapies.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration/DosageEffectReference(s)
In Vitro Studies
Ca9-22Oral CancerMTT AssayIC50: 10 µM (at 24h)Inhibition of cell proliferation[1]
Ca9-22Oral CancerLDH Assay0.3 - 30 µMDose-dependent increase in cytotoxicity (8.2% to 74.2%)[2]
Ca9-22Oral CancerFlow Cytometry (Annexin V/PI)0.3 - 30 µMDose-dependent induction of apoptosis/necrosis[2]
Ca9-22Oral CancerFlow Cytometry (ROS)30 µM~52% inhibition of ROS production[5]
Ca9-22Oral CancerFlow Cytometry (GSH)0.3 - 30 µMDose-dependent increase in intracellular GSH (up to ~29%)[5]
A549Lung CancerMTT Assay25, 50 µMInhibition of proliferation[6]
A549Lung CancerFlow Cytometry (FACS)25, 50 µMPromotion of apoptosis[6]
MDA-MB-231Triple Negative Breast CancerMTT AssayIC50: 50 µMInhibition of cell proliferation[4]
MCF-7 & MDA-MB-231Breast CancerN/A1 x 10⁻³ MSuppression of cell survival and induction of apoptosis[7]
MG-63OsteosarcomaMTT AssayGI50: 60.25 µMInhibition of cell proliferation[7]
Skin Cancer CellsSkin CancerCell Viability Assay0 - 100 µMReduction in cell viability from 100% to 10%
In Vivo Studies
A549 Xenograft (Mice)Lung CancerN/A25, 50 mg/kgDose-dependent decrease in tumor volume and weight[6]
Sarcoma-180 (Mice)SarcomaN/A10, 20, 40 mg/kgDose-dependent reduction in tumor weight[8]
Ehrlich Ascites Tumor (Mice)Ascites TumorN/A250, 500, 1000 mg/kgSignificant cytotoxicity against EAT cells

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells and a general workflow for assessing its anticancer properties.

Anethole_Signaling_Pathways cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Machinery This compound This compound ROS ROS Generation This compound->ROS down GSH GSH Activity This compound->GSH up NFkB NF-κB This compound->NFkB inhibits PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt inhibits MAPK MAPKinases This compound->MAPK inhibits STAT3 STAT3 This compound->STAT3 inhibits Wnt Wnt/β-catenin This compound->Wnt inhibits Proliferation Cell Proliferation This compound->Proliferation inhibits CellCycle Cell Cycle Arrest (G0/G1 or G2/M) This compound->CellCycle induces Apoptosis Apoptosis This compound->Apoptosis induces Autophagy Autophagy This compound->Autophagy induces p53 p53 This compound->p53 upregulates NFkB->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Wnt->Proliferation Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 downregulates Caspases Caspase-3, -9 Bax->Caspases Bcl2->Caspases inhibits PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Caption: this compound's multifaceted anti-cancer mechanism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Model) start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment xenograft Tumor Xenograft Model start->xenograft viability Cell Viability/Cytotoxicity (MTT, LDH Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide, Flow Cytometry) treatment->cell_cycle migration Cell Migration Assay (Wound Healing) treatment->migration protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis and Conclusion viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis protein->data_analysis treatment_animal Administer this compound xenograft->treatment_animal monitoring Monitor Tumor Growth (Volume and Weight) treatment_animal->monitoring histology Histological Analysis (e.g., Ki67, Cleaved Caspase-3) monitoring->histology histology->data_analysis

Caption: General workflow for this compound cancer research.

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the culture medium, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

3. Protein Expression Analysis: Western Blotting

This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Trans-Anethole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-inflammatory properties of trans-anethole, a naturally occurring phenylpropene. The following sections detail the methodologies for key assays, present quantitative data from published studies, and illustrate the underlying molecular pathways involved in its anti-inflammatory effects.

Summary of Quantitative Anti-inflammatory Data

The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of trans-anethole from various studies.

Table 1: Inhibition of Pro-inflammatory Mediators by Trans-Anethole

Cell LineStimulantMediatorTrans-Anethole Concentration% InhibitionReference
Peritoneal MacrophagesLPSTNF-α10 - 50 µMUp to 80%[1][2]
Peritoneal MacrophagesLPSIL-1β10 - 50 µMUp to 81%[1][2]
Peritoneal MacrophagesPMAROS10 - 50 µMUp to 43%[1][2]
Peritoneal MacrophagesLPSTNF-α25 µM60%[1][2]
Peritoneal MacrophagesLPSMIP-3α25 µM83%[1][2]

Table 2: Effect of Trans-Anethole on Inflammatory Gene and Protein Expression

Cell LineStimulantTargetMethodEffectReference
IEC-6LPSNF-κB p65mRNA & Protein ExpressionDownregulation[3][4]
IEC-6LPSIκBαmRNA & Protein ExpressionUpregulation[3][4]
IEC-6LPSTNF-αmRNA ExpressionDownregulation[3]
K562TNFNF-κB ActivationEMSAPotent Inhibition[5]
K562TNFIκBα PhosphorylationWestern BlotSuppression[5]
K562TNFAP-1 Activation-Suppression[5]
K562TNFJNK Activation-Suppression[5]
K562TNFMAPKK Activation-Suppression[5]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or rat intestinal epithelial cells (IEC-6) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Trans-Anethole Preparation: A stock solution of trans-anethole is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of trans-anethole for a specified period (e.g., 1-2 hours).

    • Induce inflammation by adding a stimulant such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or phorbol myristate acetate (PMA).

    • Incubate for a designated time (e.g., 24 hours for cytokine and nitric oxide assays).

    • Collect the cell culture supernatant for analysis of secreted inflammatory mediators or lyse the cells for analysis of intracellular proteins and gene expression.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite (NaNO2) standard solution.

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines of interest.

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.

Reactive Oxygen Species (ROS) Assay

This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA stock solution (in DMSO).

    • Phosphate-buffered saline (PBS).

  • Protocol:

    • After treatment with trans-anethole and a stimulant (e.g., PMA), wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[6][7]

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7]

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.[8][9]

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, etc.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Real-Time PCR for Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.[8]

  • Protocol:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow_for_In_Vitro_Anti_inflammatory_Assay start Start: Seed Cells (e.g., RAW 264.7) pretreatment Pre-treatment with trans-anethole start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_analysis Supernatant Analysis incubation->supernatant_analysis cell_lysis Cell Lysis incubation->cell_lysis ros_assay ROS Assay (DCFH-DA) incubation->ros_assay no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_analysis->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant_analysis->cytokine_assay western_blot Western Blot (iNOS, COX-2, Signaling Proteins) cell_lysis->western_blot qpcr qRT-PCR (Gene Expression) cell_lysis->qpcr NF_kB_Signaling_Pathway_Inhibition_by_Trans_Anethole lps LPS tlr4 TLR4 lps->tlr4 traf TRAF2 tlr4->traf nik NIK traf->nik ikk IKK nik->ikk ikba_p65 IκBα-p65/p50 ikk->ikba_p65 Phosphorylation p_ikba p-IκBα ikba_p65->p_ikba p65_p50 p65/p50 (NF-κB) p_ikba->p65_p50 Degradation nfkb_nucleus p65/p50 p65_p50->nfkb_nucleus nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nucleus->gene_expression trans_this compound trans-anethole trans_this compound->ikk Inhibition trans_this compound->ikba_p65 Inhibition of IκBα Phosphorylation MAPK_Signaling_Pathway_Inhibition_by_Trans_this compound tnf TNF-α tnfr TNFR tnf->tnfr mapkkk MAPKKK tnfr->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation jnk JNK mapkk->jnk Phosphorylation ap1 AP-1 jnk->ap1 Activation ap1_nucleus AP-1 ap1->ap1_nucleus nucleus Nucleus gene_expression Pro-inflammatory Gene Expression ap1_nucleus->gene_expression trans_this compound trans-anethole trans_this compound->mapkk Inhibition trans_this compound->jnk Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Anethole Stability in Essential Oil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to anethole stability in essential oil formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: Discoloration (Yellowing) of the Formulation

  • Question: My this compound-containing formulation has developed a yellow tint over time. What is the likely cause and how can I prevent it?

  • Answer: Yellowing is a common indicator of this compound degradation, specifically oxidation. Exposure to light, heat, and atmospheric oxygen can accelerate this process, leading to the formation of colored compounds like p-anisaldehyde.[1][2][3]

    Solutions:

    • Storage: Store formulations in amber or opaque containers to minimize light exposure.[1]

    • Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: Incorporate antioxidants into your formulation. Phenolic compounds, such as BHT (butylated hydroxytoluene) or tocopherols (Vitamin E), can be effective in preventing oxidation.

    • Temperature Control: Maintain storage at controlled room temperature or refrigerated conditions, as elevated temperatures accelerate degradation.[1][3]

Issue 2: Development of Off-Odors or Changes in Aroma Profile

  • Question: The characteristic licorice-like scent of my formulation has diminished or is accompanied by a new, unpleasant odor. What could be happening?

  • Answer: Changes in the aroma profile are a direct result of this compound degradation into compounds with different scent characteristics. The primary culprits are isomerization of trans-anethole to the less desirable cis-anethole and oxidation to p-anisaldehyde, which has a different aromatic profile.[1][2][3][4]

    Solutions:

    • Purity of this compound: Ensure the initial purity of the this compound used in the formulation, as the presence of impurities can catalyze degradation.

    • Minimize Headspace: Use containers that are appropriately sized for the volume of the formulation to reduce the amount of oxygen in the headspace.

    • Chelating Agents: If metal ion contamination is suspected (which can catalyze oxidation), consider the addition of a chelating agent like EDTA (ethylenediaminetetraacetic acid).

Issue 3: Precipitation or Cloudiness at Low Temperatures

  • Question: My this compound formulation becomes cloudy or forms a precipitate when stored at a low temperature. Is this degradation?

  • Answer: This is likely a physical phenomenon rather than chemical degradation. trans-Anethole has a melting point of around 21°C (70°F).[1] Below this temperature, it can solidify and precipitate out of the solution, especially in aqueous or ethanolic formulations where its solubility is limited.[1] This is often referred to as the "ouzo effect".[1][2][3][5]

    Solutions:

    • Solvent System: Adjusting the solvent system, for instance by increasing the ethanol concentration, can improve the solubility of this compound at lower temperatures.[1]

    • Storage Temperature: Store the formulation at a controlled room temperature above the melting point of this compound. If refrigeration is necessary for other components, a solubility study should be conducted.

    • Emulsifiers: For aqueous formulations, the use of food-grade emulsifiers can help to maintain a stable emulsion at lower temperatures.[6]

Frequently Asked Questions (FAQs)

1. What are the main factors that cause this compound degradation?

The primary factors contributing to this compound instability are:

  • Light: Both UV and visible light can induce isomerization and oxidation.[1][7]

  • Temperature: High temperatures accelerate the rates of all chemical degradation reactions.[1][3] Conversely, low temperatures can cause physical instability (precipitation).[1]

  • Oxygen: Atmospheric oxygen is a key reactant in the oxidation of this compound.[1]

2. What are the major degradation products of this compound?

The main degradation products of trans-anethole include:

  • cis-Anethole: An isomer of trans-anethole, which can be formed through light or heat-induced isomerization.[1][7]

  • p-Anisaldehyde: A product of this compound oxidation.[1][2][3]

  • This compound Epoxide: An oxidation product that can be further hydrolyzed.[8]

  • Photothis compound: Formed via cycloaddition reactions initiated by light.[1]

3. How can I quantitatively measure this compound stability in my formulation?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying this compound and its degradation products.[1][9][10][11][12] These techniques allow for the separation and quantification of the parent compound and its derivatives over time under various storage conditions.

4. Are there any "natural" stabilizers I can use?

Some studies have shown that certain natural components can offer a degree of protection. For instance, sucrose has been observed to have a protective effect on this compound in aniseed spirits, potentially due to its viscosity and molecular affinity.[1][2][3] Additionally, essential oils that are rich in natural antioxidants may confer some stability.

Data on this compound Degradation

The following tables summarize quantitative data on the effects of temperature and UV light on this compound stability.

Table 1: Effect of Temperature on trans-Anethole Degradation

TemperatureDurationThis compound Reduction (%) in SambucaThis compound Reduction (%) in Mistrà
40°C5 hours~5%~8%
50°C5 hours~8%~12%
60°C5 hours~12%~18%

Data adapted from a study on aniseed spirits. The exact percentages can vary based on the formulation matrix.[1][3]

Table 2: Effect of UV Light Exposure on trans-Anethole Degradation

UV WavelengthDurationThis compound Reduction (%) in SambucaThis compound Reduction (%) in Mistrà
254 nm (UVC)20 minutes< 20%< 20%
312 nm (UVB)20 minutes~30%~30%

Data adapted from a study on aniseed spirits. The higher degradation at 312 nm was attributed to the higher transmission of UVB through the Pyrex glass used in the experiment.[1][3]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of trans-Anethole and p-Anisaldehyde

This protocol provides a general methodology for the analysis of trans-anethole and its primary oxidation product, p-anisaldehyde.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., Kinetex 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 37°C.[1]

  • Detection Wavelength: 257 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Standard Preparation: Prepare stock solutions of trans-anethole and p-anisaldehyde in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Preparation: Dilute the essential oil formulation in the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Quantify the concentration of trans-anethole and p-anisaldehyde in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Method for this compound Quantification

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injector Temperature: 250°C.[11]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[11]

    • Ramp: Increase to 280°C at a rate of 5°C/min.[11]

    • Hold: Maintain at 280°C for 10 minutes.[11]

  • Injection Mode: Split injection (e.g., split ratio 100:1).[11]

  • MS Transfer Line Temperature: 300°C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Standard Preparation: Prepare a series of trans-anethole standards in a suitable solvent (e.g., hexane or ethanol) at known concentrations.

  • Sample Preparation: Dilute the essential oil formulation in the same solvent used for the standards to a concentration appropriate for GC-MS analysis.

  • Analysis: Inject the standards to establish a calibration curve. Inject the diluted samples. Identify trans-anethole based on its retention time and mass spectrum. Quantify using the calibration curve.

Visualizations

Anethole_Degradation_Pathway This compound trans-Anethole Isomerization Isomerization This compound->Isomerization Oxidation Oxidation This compound->Oxidation Dimerization Dimerization This compound->Dimerization cis_this compound cis-Anethole Isomerization->cis_this compound Anisaldehyde p-Anisaldehyde Oxidation->Anisaldehyde Epoxide This compound Epoxide Oxidation->Epoxide Dimers Dimers Dimerization->Dimers Light_Heat Light / Heat Light_Heat->Isomerization Oxygen Oxygen Oxygen->Oxidation

This compound Degradation Pathways

Stability_Testing_Workflow start Start: Prepare Formulation storage Divide into Aliquots for Different Storage Conditions (Light/Dark, Temp) start->storage sampling Sample at Predetermined Time Points (t=0, t=1, t=2...) storage->sampling analysis Analyze by HPLC or GC-MS sampling->analysis quantify Quantify this compound and Degradation Products analysis->quantify data Compare Data to t=0 and Across Conditions quantify->data end End: Determine Stability Profile data->end

Experimental Workflow for Stability Testing

Troubleshooting_Logic issue Formulation Issue Observed discolor Discoloration? issue->discolor odor Off-Odor? discolor->odor No oxidation Likely Oxidation discolor->oxidation Yes precipitate Precipitation at Low Temp? odor->precipitate No isomerization Likely Isomerization and/or Oxidation odor->isomerization Yes solubility Likely Physical Solubility Issue precipitate->solubility Yes solution_ox Protect from Light/O2 Add Antioxidant oxidation->solution_ox solution_iso Protect from Light/Heat isomerization->solution_iso solution_sol Adjust Solvent or Storage Temp solubility->solution_sol

Troubleshooting Logic Flow

References

Technical Support Center: Separation of Cis and Trans Anethole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-anethole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis- and trans-anethole isomers?

A1: The primary challenges in separating cis- and trans-anethole isomers stem from their similar physicochemical properties. The most significant hurdles include:

  • Similar Boiling Points: The boiling points of the two isomers are very close, making their separation by fractional distillation difficult without prior isomerization of the cis isomer to the trans form.[1]

  • Isomerization: trans-Anethole, the more stable and desired isomer, can isomerize to the more toxic cis-anethole under certain conditions, such as exposure to UV radiation or acidic environments.[2] This potential for in-process isomerization can complicate purification and analysis.

  • Toxicity of cis-Anethole: The cis-isomer is significantly more toxic than the trans-isomer, necessitating its near-complete removal from products intended for consumption or therapeutic use.[3]

Q2: Why is it crucial to separate the cis and trans isomers of anethole?

A2: The separation of this compound isomers is critical for safety and quality control. The cis-isomer of this compound is estimated to be 10-15 times more toxic than the trans-isomer.[3] Therefore, in industries such as food, beverage, and pharmaceuticals, it is imperative to ensure that the final product contains minimal to no cis-anethole.

Q3: What are the common analytical techniques used to separate and quantify this compound isomers?

A3: The most common analytical techniques for the separation and quantification of this compound isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is widely used for its high resolution and sensitivity in separating volatile compounds like this compound isomers.[4][5] HPLC with UV detection is also a robust method for their quantification.[6][7]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem: Poor resolution between cis- and trans-anethole peaks.

  • Possible Cause 1: Inappropriate GC column.

    • Solution: Use a capillary column with a polar stationary phase, such as a polyethylene glycol (e.g., FFAP-modified TPA) or a cyanopropyl-based phase, which can offer better selectivity for geometric isomers.[4]

  • Possible Cause 2: Suboptimal oven temperature program.

    • Solution: Optimize the temperature program. A slower ramp rate or an isothermal period at an optimal temperature can enhance the separation between the closely eluting isomers.

  • Possible Cause 3: Carrier gas flow rate is too high or too low.

    • Solution: Adjust the carrier gas flow rate to the optimal linear velocity for the column being used. This will maximize column efficiency.

Problem: Peak tailing for one or both this compound isomers.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Ensure the use of a deactivated inlet liner and a high-quality, well-conditioned capillary column. Active sites, such as exposed silanols, can interact with the analytes and cause peak tailing.

  • Possible Cause 2: Column contamination.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column from the inlet side.

Problem: Suspected isomerization of trans-anethole to cis-anethole during analysis.

  • Possible Cause 1: High injector temperature.

    • Solution: Lower the injector temperature to the minimum required for efficient volatilization of the sample. Excessive heat can induce isomerization.

  • Possible Cause 2: Active sites in the injector or column.

    • Solution: Use a deactivated inlet liner and a properly conditioned column to minimize catalytic isomerization.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Co-elution or poor separation of cis- and trans-anethole.

  • Possible Cause 1: Inadequate mobile phase composition.

    • Solution: Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to water. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

  • Possible Cause 2: Incorrect column chemistry.

    • Solution: A C18 column is commonly used, but for challenging separations of isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase might provide better selectivity through different interaction mechanisms.

  • Possible Cause 3: Isocratic elution is not providing sufficient resolution.

    • Solution: Implement a gradient elution program. Starting with a lower concentration of the organic solvent and gradually increasing it can help to better separate the isomers.

Problem: Broad or distorted peak shapes.

  • Possible Cause 1: Sample solvent is too strong.

    • Solution: Dissolve the sample in a solvent that is weaker than or has a similar strength to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample or the injection volume. Overloading the column can lead to peak fronting or tailing.

Quantitative Data

Propertycis-Anetholetrans-Anethole
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol
Boiling Point ~234-237 °C234-237 °C[8][9]
Melting Point -22.5 °C[3]20-21 °C[8][9]
Density Not readily available0.988 g/mL at 25 °C[8][9]
Refractive Index (n20/D) Not readily available1.561[8]
UV max (in isooctane) Not readily available258 nm[10]
Toxicity (LD50, oral, rat) 93 mg/kg[3]900 mg/kg[3]
Appearance Colorless to light-yellow liquidWhite crystals or colorless liquid[9][11]
Odor UnpleasantSweet, anise-like[3]

Experimental Protocols

GC-FID Method for the Separation of this compound Isomers

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column, e.g., 50 m x 0.32 mm ID, 0.2 µm film thickness, with a polar stationary phase like FFAP-modified TPA polyethylene glycol.[4]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[4]

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 4 °C/min.

    • Hold: 220 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

HPLC-UV Method for the Separation of this compound Isomers

This protocol is a general guideline and may require optimization.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 259 nm.[7][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Visualizations

Troubleshooting_Poor_Resolution start Poor Resolution of cis/trans this compound Peaks check_column Is the GC column appropriate? (e.g., polar stationary phase) start->check_column check_temp Is the oven temperature program optimized? check_column->check_temp Yes solution_column Use a polar column (e.g., PEG or cyanopropyl) check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Optimize temperature program (slower ramp rate or isothermal hold) check_temp->solution_temp No solution_flow Adjust flow rate to optimal linear velocity for the column check_flow->solution_flow No end_node Resolution Improved check_flow->end_node Yes solution_column->check_temp solution_temp->check_flow solution_flow->end_node

Caption: Troubleshooting workflow for poor GC resolution.

HPLC_Method_Development start Start: HPLC Method Development for this compound Isomers select_column Select Initial Column (e.g., C18, Phenyl-Hexyl) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., Methanol/Water or Acetonitrile/Water) select_column->select_mobile_phase initial_run Perform Initial Isocratic Run select_mobile_phase->initial_run evaluate_separation Evaluate Separation (Resolution, Peak Shape) initial_run->evaluate_separation optimize_mobile_phase Optimize Mobile Phase Ratio evaluate_separation->optimize_mobile_phase Poor Resolution consider_gradient Implement Gradient Elution evaluate_separation->consider_gradient Complex Sample or Wide Elution Window change_column Change Column Chemistry evaluate_separation->change_column Persistent Issues final_method Final Validated Method evaluate_separation->final_method Acceptable optimize_mobile_phase->initial_run consider_gradient->initial_run change_column->select_mobile_phase

Caption: HPLC method development workflow for this compound isomers.

References

Technical Support Center: Overcoming Anethole's Poor Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with anethole's poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it so low?

This compound is an organic compound classified as a phenylpropanoid, and its molecular structure makes it highly hydrophobic.[1][2] It is considered practically insoluble or only slightly soluble in water.[1][3][4] Quantitative measurements indicate its water solubility is approximately 148.2 mg/L at 25°C.[3] This poor solubility is due to its nonpolar nature, which prevents it from forming significant hydrogen bonds with water molecules.[2]

Q2: What are the primary methods to dissolve this compound in aqueous solutions for experiments?

There are several effective methods to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent in which this compound is highly soluble, such as ethanol.[1][5]

  • Surfactants and Solubilizers: Employing surfactants to form micelles or emulsions that encapsulate this compound.[6][7]

  • Cyclodextrins: Forming water-soluble inclusion complexes by encapsulating this compound within cyclodextrin molecules.[8][9]

  • Nanoemulsions: Creating kinetically stable oil-in-water nano-sized droplets for advanced applications like drug delivery.[10][11]

Q3: How do co-solvents work to improve this compound solubility?

Co-solvents work by reducing the polarity of the aqueous medium. This compound is highly soluble in ethanol but poorly soluble in water.[2][5] By creating an ethanol-water mixture, you create a solvent system with an intermediate polarity that can accommodate the hydrophobic this compound molecule more effectively than water alone.[2] The phenomenon known as the "ouzo effect," where anise-flavored liqueurs turn cloudy when water is added, perfectly illustrates this principle: diluting the ethanol with water lowers this compound's solubility, causing it to precipitate out as fine droplets.[1][2]

Q4: What is an inclusion complex and how does it help solubilize this compound?

An inclusion complex is a supramolecular assembly where a "guest" molecule (this compound) is encapsulated within a "host" molecule (cyclodextrin).[9] Cyclodextrins are cyclic oligosaccharides with a unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface.[9][12] The hydrophobic this compound molecule fits into the nonpolar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily soluble in water.[9] This encapsulation not only dramatically increases aqueous solubility but can also enhance the stability of the guest molecule.[8][12]

Q5: What is a nanoemulsion and when should I consider using it for this compound?

A nanoemulsion is a dispersion of oil and water, stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nanometers.[11][13] Unlike microemulsions, they are kinetically stable rather than thermodynamically stable.[13] You should consider using a nanoemulsion when you need to deliver this compound in a sophisticated formulation, particularly in drug delivery applications.[10] The high surface area of the nano-sized droplets can enhance the bioavailability and absorption of hydrophobic drugs.[11][14] They are a versatile platform for oral, topical, and parenteral administration.[11][15]

Troubleshooting Guide

Q: My this compound solution turned cloudy or formed a precipitate after I added it to my aqueous buffer. What happened and how can I fix it?

A: This is a classic sign of precipitation due to poor solubility, often referred to as the "ouzo effect," especially if you initially dissolved the this compound in a small amount of a co-solvent like ethanol before dilution.[1][2] The final concentration of the co-solvent was likely too low to keep the this compound dissolved in the aqueous phase.

Solutions:

  • Increase Co-solvent Concentration: If your experimental design allows, increase the percentage of the co-solvent (e.g., ethanol, DMSO) in your final solution.

  • Use a Surfactant: Add a suitable solubilizer, such as Polysorbate 20, Polysorbate 80, or a PEG-based surfactant, to your aqueous phase before adding the this compound solution.[7] This will help form a stable emulsion or micellar solution.

  • Utilize Cyclodextrins: For a clear, stable solution, pre-form an inclusion complex with β-cyclodextrin or its derivatives (like HP-β-CD) before introducing it to your system.[8][9] This is one of the most effective methods for true solubilization.

  • Prepare a Nanoemulsion: If the goal is a stable formulation for delivery, preparing a nanoemulsion is the recommended approach.[10][11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference(s)
Water148.2 mg/L25[3]
Water~111 mg/LNot Specified[4]
EthanolHighly Soluble / Freely Soluble25[1][16]
Ethanol (90%)33%20[17]
DMSO60 mg/mLNot Specified[18]
Diethyl EtherMiscibleNot Specified[3][16]
ChloroformMiscibleNot Specified[3][16]
AcetoneSolubleNot Specified[3][16]
BenzeneSolubleNot Specified[3][16]

Table 2: Comparison of this compound Solubilization Techniques

TechniquePrinciple of SolubilizationKey AdvantagesPotential DisadvantagesBest For
Co-solvents Reduces the polarity of the solvent system.[2]Simple, quick, and inexpensive.May interfere with biological assays; high concentrations may be needed.Basic in-vitro experiments where the co-solvent is tolerated.
Surfactants Forms micelles or emulsions to encapsulate this compound.[6]Effective at low concentrations; wide variety of agents available.[7]Can cause foaming; may affect cell membranes in biological studies.Formulating emulsions, creams, or surfactant-based systems.
Cyclodextrins Forms a 1:1 host-guest inclusion complex.[8][9]High increase in solubility; enhances stability; low toxicity.[8][12]Stoichiometric amounts needed; higher cost than simple solvents.Creating stable, clear aqueous stock solutions for biological and pharmaceutical research.
Nanoemulsions Creates kinetically stable, nano-sized oil-in-water droplets.[11][13]High drug loading capacity; enhances bioavailability and stability.[10][11]Requires specific formulation and energy input; more complex to prepare.Advanced drug delivery systems (oral, topical, parenteral).[14][15]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (Ethanol)

  • Preparation: Weigh the desired amount of this compound in a microcentrifuge tube or glass vial.

  • Dissolution: Add a minimal volume of absolute ethanol (e.g., 100-200 µL for every 10 mg of this compound) to completely dissolve the this compound. Vortex briefly. This creates a concentrated stock solution.

  • Dilution: While vortexing or rapidly stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Observation: Observe the solution for any signs of cloudiness or precipitation. If this occurs, the final ethanol concentration is too low to maintain solubility.

Protocol 2: Formation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex (Co-precipitation Method)

This protocol is adapted from the principles of co-precipitation for forming inclusion complexes.[8]

  • Prepare β-CD Solution: Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio relative to the this compound you intend to encapsulate. Gently heat the solution (e.g., to 50-60°C) to ensure complete dissolution of the β-CD.

  • Prepare this compound Solution: In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Mixing: While vigorously stirring the warm β-CD solution, add the this compound-ethanol solution drop by drop.

  • Complexation: Seal the container and continue to stir the mixture for several hours (e.g., 4-6 hours) at room temperature, protected from light.

  • Precipitation: Store the solution at a low temperature (e.g., 4°C) overnight to allow the inclusion complex to precipitate.

  • Isolation: Centrifuge the mixture to pellet the precipitated complex. Discard the supernatant.

  • Washing & Drying: Wash the pellet with a small amount of cold distilled water to remove any uncomplexed material. Centrifuge again and discard the supernatant. Dry the resulting white powder (the this compound-β-CD complex) in a desiccator or via lyophilization (freeze-drying).

  • Usage: The dried powder can be readily dissolved in aqueous solutions at the desired concentration.

Protocol 3: Preparation of an this compound Nanoemulsion (Spontaneous Emulsification)

This is a generalized protocol for a low-energy emulsification method.[14]

  • Prepare Organic Phase: In a glass vial, mix the this compound (oil phase) with a primary surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., Transcutol or Propylene Glycol). A typical starting ratio might be 5% this compound, 15% surfactant, and 10% co-surfactant by weight. Mix until a clear, homogenous organic phase is formed.

  • Prepare Aqueous Phase: The aqueous phase is typically a buffer or distilled water.

  • Emulsification: Place the aqueous phase on a magnetic stirrer with moderate stirring speed. Using a pipette or burette, add the organic phase to the aqueous phase drop by drop.

  • Formation: As the organic phase disperses into the aqueous phase, a bluish-white or translucent nanoemulsion will form spontaneously.

  • Equilibration: Allow the solution to stir for an additional 15-30 minutes to ensure it has reached equilibrium. The resulting nanoemulsion is now ready for characterization or use.

Visualizations

Troubleshooting_Anethole_Solubility cluster_solutions Troubleshooting Options start Experiment Start: Add this compound to Aqueous Solution issue Problem: Solution is Cloudy or Has Precipitate start->issue Problem Occurs sol1 Is a co-solvent (e.g., Ethanol) present? If yes, increase its concentration. If no, consider adding one. issue->sol1 Check Method sol2 Add a Surfactant (e.g., Polysorbate 80) to the aqueous phase. issue->sol2 Try Alternative sol3 Use a Cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. issue->sol3 Try Alternative sol4 Prepare a Nanoemulsion for a stable, dispersed system. issue->sol4 Try Alternative

Caption: A decision tree for troubleshooting this compound precipitation.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation This compound This compound (Hydrophobic) water Water (Poor Solubility) This compound->water Insoluble complex This compound-CD Inclusion Complex (Water Soluble) This compound->complex Encapsulation cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Complex

Caption: Mechanism of this compound solubilization by cyclodextrin.

Nanoemulsion_Workflow A 1. Prepare Organic Phase (this compound + Surfactant + Co-surfactant) C 3. Add Organic Phase to Aqueous Phase (Dropwise with Stirring) A->C B 2. Prepare Aqueous Phase (Buffer or Water) B->C D 4. Spontaneous Emulsification Occurs C->D E 5. Stable this compound Nanoemulsion (Translucent Appearance) D->E

References

Technical Support Center: Anethole Solution Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and minimizing the "ouzo effect" in anethole solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation and handling of this compound solutions.

Q1: My clear this compound-ethanol solution turned milky or cloudy after I added an aqueous buffer. What happened?

A: You have encountered the "ouzo effect," also known as spontaneous emulsification.[1] this compound, a hydrophobic oil, is soluble in ethanol but has very low solubility in water.[2][3] When you add water or an aqueous solution, the ethanol concentration decreases, reducing its capacity to keep the this compound dissolved.[4] This forces the this compound to precipitate out of the solution, forming nano- or micron-sized oil droplets that scatter light, resulting in a milky or cloudy appearance.[4][5][6] This process occurs spontaneously with minimal mixing and without the need for surfactants.[1][5]

Q2: How can I prevent my this compound solution from turning cloudy when dilution with water is required?

A: To prevent the ouzo effect, you must maintain the system's composition within the single-phase region of the this compound-ethanol-water ternary phase diagram.[7][8] This can be achieved in several ways:

  • Maintain High Ethanol Concentration: Ensure the final ethanol concentration in your solution is high enough to solubilize the this compound completely.

  • Use a Co-solvent: In some cases, adding a suitable co-solvent can increase the solubility of this compound in the mixed solvent system.

  • Incorporate Surfactants: While the classic ouzo effect is surfactant-free, adding a surfactant (e.g., Tween 80) or co-surfactant can stabilize the this compound, creating a stable microemulsion or nanoemulsion and preventing uncontrolled precipitation.[9][10]

  • Control the Order of Addition: Slowly adding the this compound-ethanol solution to the aqueous phase under vigorous stirring can sometimes help, although this may still result in nanoemulsion formation.

Q3: I intentionally created an this compound nanoemulsion, but it's unstable and the particles are aggregating. How can I improve its stability?

A: While ouzo-generated emulsions are known for being highly stable, they are kinetically stable, not thermodynamically stable, and can be prone to instability over time through processes like Ostwald ripening.[1][5][10] To improve stability:

  • Optimize Component Ratios: The stability of the emulsion is highly dependent on the precise ratio of this compound, ethanol, and water, as this determines the system's position in the phase diagram.[5]

  • Measure Zeta Potential: The zeta potential is a key indicator of electrokinetic stability. A highly negative or positive zeta potential (e.g., beyond ±25 mV) suggests good stability due to electrostatic repulsion between droplets.[11] If the potential is near zero, aggregation is more likely.

  • Add Stabilizers: Incorporating small amounts of non-ionic surfactants or polymers can provide steric hindrance or electrostatic repulsion that prevents droplet coalescence.[9][12]

  • Control Temperature: Temperature can affect both this compound solubility and the kinetics of destabilization processes. Store the emulsion at a constant, optimized temperature.[13]

Q4: How can I control the final droplet size of my this compound nanoemulsion?

A: The final droplet size is a critical parameter for many applications, including drug delivery. It is influenced by several factors:

  • This compound Concentration: The initial concentration of this compound has a direct impact on the number and size of the nucleated droplets.[14]

  • Rate of Water Addition: The speed at which the aqueous phase is introduced can affect the kinetics of nucleation and growth. A more rapid addition of water may result in the nucleation of fewer, larger droplets.[14]

  • Ethanol-to-Water Ratio: The final solvent composition determines the degree of supersaturation and thus influences the nucleation process, ultimately affecting droplet size. Droplets tend to stabilize at an average diameter of a few micrometers as ethanol concentration increases.[1][5]

Q5: Is it possible to reverse the ouzo effect and make my cloudy solution clear again?

A: Yes, the ouzo effect is reversible. To redissolve the this compound droplets and return to a clear, single-phase solution, you need to add more ethanol.[4] Adding ethanol increases its concentration in the solvent mixture, enhancing the solubility of this compound and moving the system's overall composition back into the stable, one-phase region of the ternary phase diagram.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for either avoiding the ouzo effect to achieve a clear solution or intentionally inducing it to form a controlled nanoemulsion.

G start Start: this compound in Ethanol (Clear Solution) decision Goal? start->decision goal1 Goal: Maintain Clear Solution decision->goal1 Avoid Cloudiness goal2 Goal: Form Controlled Nanoemulsion decision->goal2 Induce Cloudiness proc1a Maintain High Ethanol Conc. (Stay in 1-Phase Region) goal1->proc1a proc1b Add Stabilizers / Surfactants (Optional) proc1a->proc1b For enhanced stability end1 Result: Clear, Stable Aqueous this compound Solution proc1a->end1 proc1b->end1 proc2a Controlled Addition of Water (Cross Phase Boundary) goal2->proc2a proc2b Optimize Component Ratios & Addition Rate for Target Size proc2a->proc2b end2 Result: Stable this compound Nanoemulsion proc2b->end2

Caption: Workflow for avoiding vs. inducing the Ouzo effect.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Ouzo effect?

A: The Ouzo effect is a phenomenon of spontaneous emulsification that occurs when water is added to a solution of a hydrophobic compound, like this compound, dissolved in a water-miscible solvent, such as ethanol.[5] The addition of water, an anti-solvent, lowers the solubility of the hydrophobic oil, causing it to precipitate into stable nano- or micro-sized droplets that make the solution appear milky.[1][4] This process is notable because it produces a highly stable emulsion with minimal energy input and without requiring surfactants.[5][15]

Q2: What are the key parameters that influence the Ouzo effect in this compound solutions?

A: The primary factors are the concentrations of the three components: this compound (oil), ethanol (solvent), and water (anti-solvent).[4] Their relative proportions determine the position on a ternary phase diagram, which dictates whether the system is a single clear phase or a two-phase emulsion.[7][8] Other influential parameters include the rate of water addition, which can impact droplet kinetics and final size, and temperature, which affects solubility and stability.[13][14]

Q3: Is the Ouzo effect always an undesirable problem to be minimized?

A: No, not at all. While it can be an "undesirable emulsion effect" if a clear solution is the goal, the Ouzo effect is also a powerful, low-energy method for creating surfactant-free nanoemulsions.[13][16] This is highly valuable in the pharmaceutical, food, and cosmetic industries for applications like creating flavor emulsions, developing drug delivery systems for hydrophobic APIs, and formulating personal care products.[1][17]

Quantitative Data Summary

The tables below summarize key quantitative relationships in this compound-ethanol-water systems. The values are illustrative and depend on specific experimental conditions like temperature and purity.

Table 1: System State as a Function of Water Content (Constant Temperature and this compound Concentration)

% Water (v/v) in EthanolSystem AppearancePhenomenon
0 - 30%Clear, HomogeneousThis compound is fully dissolved
30 - 40%Onset of TurbidityCrossing the binodal curve; nucleation begins[7][8]
> 40%Opaque, MilkyStable Ouzo nanoemulsion formed[1][5]

Table 2: Influence of Formulation Parameters on Nanoemulsion Properties

Parameter VariedEffect on Droplet SizeEffect on Stability (Zeta Potential)Reference
this compound ConcentrationProportional increase in the number of nucleated dropletsCan affect surface charge; optimal concentration exists[14]
Water Addition RateMay lead to fewer, larger droplets due to kinetic trappingMinor, but can influence polydispersity[14]
Surfactant Conc.Generally decreasesGenerally increases (becomes more negative/positive)[9][12]

Experimental Protocols

Protocol 1: Controlled Formation of this compound Nanoemulsion via Titration

This protocol describes a method for intentionally inducing the ouzo effect to produce an this compound nanoemulsion.

  • Preparation of Stock Solution:

    • Prepare a stock solution of trans-anethole in absolute ethanol. A typical starting concentration is 10-20% (v/v).[14]

    • Ensure the solution is perfectly clear, indicating complete dissolution. Filter through a 0.22 µm filter if necessary.

  • Titration Setup:

    • Place a known volume of the this compound-ethanol stock solution in a clean glass beaker on a magnetic stir plate.

    • Begin stirring at a constant, moderate speed (e.g., 300-400 RPM).

    • Use a burette or a syringe pump to add deionized water (the anti-solvent) to the solution. A syringe pump allows for precise control over the addition rate.[14]

  • Induction of Ouzo Effect:

    • Add water dropwise or at a controlled flow rate (e.g., 1-5 µL/min).[14]

    • Observe the solution. The point at which persistent cloudiness appears is the nucleation point.

    • Continue adding water until the desired final water/ethanol ratio is achieved. The solution will become progressively more opaque.

  • Equilibration:

    • Once the final composition is reached, allow the emulsion to stir for an additional 10-15 minutes to ensure homogeneity.

Protocol 2: Characterization of Droplet Size by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the hydrodynamic diameter of the formed this compound nanodroplets.

  • Sample Preparation:

    • Take an aliquot of the prepared nanoemulsion from Protocol 1.

    • Dilute the sample with a solvent mixture having the same final ethanol/water ratio as the bulk emulsion. This is critical to prevent further changes in droplet size. Dilution is necessary to avoid multiple scattering effects in the DLS instrument.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.

    • Set the experimental parameters, including the temperature (e.g., 25°C), solvent refractive index, and viscosity corresponding to the ethanol/water mixture used for dilution.

  • Measurement:

    • Rinse a clean cuvette with the filtered dilution solvent, then fill it with the diluted sample.

    • Ensure there are no air bubbles in the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate thermally for 1-2 minutes before starting the measurement.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution (Z-average diameter) and the Polydispersity Index (PDI). A low PDI (e.g., < 0.3) indicates a monodisperse and uniform sample.[11]

Key Parameter Relationships

The following diagram illustrates the logical relationships between key formulation parameters and the resulting properties of the this compound solution.

G cluster_inputs Input Parameters cluster_outputs Resulting Properties p1 This compound Conc. state System State p1->state o3 Droplet Size p1->o3 influences p2 Ethanol : Water Ratio p2->state p3 Rate of Water Addition p3->o3 influences p4 Presence of Stabilizers (Surfactants, Polymers) o4 Long-Term Stability p4->o4 improves o1 Clear Solution state->o1 High EtOH Low Water o2 Nanoemulsion (Ouzo Effect) state->o2 Low EtOH High Water o2->o3 o2->o4

Caption: Parameter interactions influencing the Ouzo effect.

References

optimizing anethole concentration for antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing anethole concentration in antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in antimicrobial assays?

A1: Based on available research, the Minimum Inhibitory Concentration (MIC) of this compound can vary significantly depending on the microbial species. A reasonable starting range for screening is between 30 µg/mL and 500 µg/mL.[1] For some bacteria like S. aureus, B. cereus, and E. coli, MIC values as low as 31.2 µg/mL have been reported, while for fungi like C. albicans, it can be around 500 µg/mL.[1]

Q2: this compound is poorly soluble in water. How can I prepare my stock solution and working concentrations for aqueous-based assays like broth microdilution?

A2: Due to its poor water solubility, a co-solvent or emulsifier is necessary.[2] A common practice is to first dissolve this compound in a small amount of Dimethyl Sulfoxide (DMSO) and then dilute it in the nutrient broth.[1] Another approach is to use an emulsifying agent like Tween 80, typically at a final concentration of 0.5% (v/v), to ensure a stable emulsion and continuous contact between the this compound and the microorganisms in the broth.[3][4] It is crucial to run a solvent/emulsifier control to ensure it does not have any antimicrobial activity at the concentration used.[5]

Q3: I am observing inconsistent results in my MIC assays. What could be the potential causes?

A3: Inconsistent MIC results can stem from several factors:

  • Precipitation: this compound may precipitate out of the solution at higher concentrations or due to temperature changes. Visually inspect your wells for any precipitation. Using an emulsifier can help mitigate this.

  • Volatility: this compound is a volatile compound.[2] In assays with longer incubation times or in plates that are not properly sealed, evaporation can lead to a decrease in the effective concentration.

  • Inoculum size: The density of the microbial inoculum can significantly impact MIC values. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[6]

  • Pipetting errors: Serial dilutions must be performed accurately to ensure the correct final concentrations in each well.

Q4: Can I use the vapor phase of this compound for antimicrobial testing?

A4: Yes, this compound has been shown to be an effective antimicrobial agent in its vapor phase, which can be particularly useful for applications like fumigation.[2][7] The Minimum Inhibitory Concentration (MIC) in the vapor phase is determined by considering the amount of this compound and the volume of the airspace in a sealed container, such as a Petri dish.[7]

Q5: Is this compound cytotoxic to mammalian cells? At what concentration should I be concerned about cytotoxicity?

A5: this compound can exhibit cytotoxicity at higher concentrations. For instance, in one study on oral cancer cells, cytotoxicity was observed with this compound concentrations ranging from 0.3 to 30 µM.[8] Another study on triple-negative breast cancer cells determined an IC50 value (the concentration that kills 50% of the cells) of 50 µM.[9][10] It is advisable to perform a cytotoxicity assay, such as an MTT assay, on relevant mammalian cell lines to determine the cytotoxic concentration range of this compound for your specific application.[8][9]

Troubleshooting Guides

Issue 1: Poor or No Antimicrobial Activity Observed
Possible Cause Troubleshooting Step
This compound Concentration Too Low Increase the concentration range in your assay. Refer to the MIC data in the tables below for guidance on effective ranges against different microbes.
Inappropriate Solvent or Emulsifier Ensure your solvent (e.g., DMSO) or emulsifier (e.g., Tween 80) is not interfering with the antimicrobial activity. Run a control with the solvent/emulsifier alone.
Resistant Microbial Strain Some microorganisms, like Pseudomonas aeruginosa, have shown resistance to this compound.[1] Confirm the susceptibility of your strain with a positive control antibiotic.
Incorrect Assay Method For volatile compounds like this compound, a sealed environment is crucial. Ensure your plates are properly sealed to prevent evaporation. Consider a vapor phase assay for a different perspective on its activity.
Issue 2: this compound Precipitation in Assay Wells
Possible Cause Troubleshooting Step
Low Solubility Prepare the initial stock solution in 100% DMSO.[1] When diluting into the aqueous broth, ensure vigorous mixing or vortexing.
Supersaturation Avoid making large dilution steps directly into the aqueous medium. A serial dilution approach is recommended.
Use of an Emulsifier Incorporate an emulsifier like Tween 80 (at a final concentration of 0.5% v/v) into your broth medium to improve the stability of the this compound emulsion.[3][4]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile nutrient broth to all wells of a 96-well microtiter plate. For fungi, Sabouraud dextrose broth can be used.[3]

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: A well with a known effective antibiotic.

    • Negative Control: A well with only the broth and inoculum (no this compound).

    • Solvent Control: A well with the highest concentration of DMSO or emulsifier used.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound where no visible growth is observed.[5][6] A growth indicator like p-iodonitrotetrazolium violet (INT) can be added to aid visualization.[1]

Agar Disc Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar plate.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Preparation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of this compound solution (dissolved in a volatile solvent like ethanol or DMSO).[1]

  • Disc Application: Place the impregnated discs onto the surface of the inoculated agar plate.

  • Controls:

    • Positive Control: A disc with a standard antibiotic.

    • Negative Control: A disc with the solvent only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around the disc. A larger zone indicates greater antimicrobial activity.[11]

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
MicroorganismGram Stain/TypeAssay TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveBroth Microdilution31.2[1]
Bacillus cereusGram-positiveBroth Microdilution31.2[1]
Escherichia coliGram-negativeBroth Microdilution31.2[1]
Proteus mirabilisGram-negativeBroth Microdilution62.5[1]
Klebsiella pneumoniaeGram-negativeBroth Microdilution62.5[1]
Pseudomonas aeruginosaGram-negativeBroth Microdilution>500.0[1]
Candida albicansYeastBroth Microdilution500.0[1]
Saccharomyces cerevisiaeYeastNot Specified200 (MFC)[12]

MFC: Minimum Fungicidal Concentration

Zone of Inhibition of this compound against Various Microorganisms
MicroorganismGram Stain/TypeConcentrationZone of Inhibition (mm)Reference
Bacillus cereusGram-positive1:1 dilution22.3[1]
Candida albicansYeast1:1 dilution17.2[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Add Controls (Positive, Negative, Solvent) serial_dilution->add_controls incubate Incubate Plate (e.g., 24h at 37°C) add_controls->incubate read_results Read Results (Visual or with Indicator) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

signaling_pathway cluster_this compound This compound Action cluster_cell Microbial Cell cluster_outcome Antimicrobial Outcome This compound This compound membrane Cell Membrane Disruption This compound->membrane Interacts with respiration Inhibition of Cellular Respiration This compound->respiration Inhibits nfkb Modulation of NF-κB Pathway This compound->nfkb Potentially Modulates growth_inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) membrane->growth_inhibition cell_death Cell Death (Bactericidal/Fungicidal) membrane->cell_death respiration->growth_inhibition respiration->cell_death nfkb->growth_inhibition

Caption: Postulated antimicrobial mechanisms of action for this compound.

References

Technical Support Center: Anethole Interference in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to anethole interference in spectroscopic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic spectroscopic properties of this compound?

A1: this compound exhibits distinct spectral features that are crucial for its identification and quantification. In UV-Vis spectroscopy, trans-anethole has a maximum absorbance (λmax) in the range of 258-262 nm.[1][2][3][4] Its 1H and 13C NMR spectra show characteristic signals corresponding to its aromatic, olefinic, and methoxy protons and carbons.[5][6][7][8]

Q2: My sample containing this compound shows a broad or shifted UV-Vis peak. What could be the cause?

A2: A broad or shifted UV-Vis peak can indicate several issues. Firstly, the solvent used can influence the absorption maximum. Secondly, the presence of impurities or other chromophore-containing compounds in your sample matrix can lead to overlapping spectra. This compound's structural isomer, estragole, which is often found alongside it in essential oils, can interfere.[9][10] Degradation of trans-anethole to cis-anethole or p-anisaldehyde, especially when exposed to UV light or acidic conditions, can also alter the spectrum.[11][12]

Q3: I am observing unexpected peaks in the NMR spectrum of my this compound-containing sample. How can I identify the source of this interference?

A3: Unexpected NMR signals often arise from impurities or related compounds. Common co-occurring compounds in natural extracts include estragole, limonene, and α-pinene.[10][13] If the sample has been exposed to light or acid, you may see signals from cis-anethole and other degradation products.[11] Using 2D NMR techniques like COSY and HETCOR can help in elucidating the structures of these interfering compounds.[14][15] Spiking the sample with a pure this compound standard can also help confirm which signals belong to your compound of interest.

Q4: Can this compound interfere with the spectroscopic analysis of other active pharmaceutical ingredients (APIs) in a formulation?

A4: Yes, this compound, often used as a flavoring agent or excipient in pharmaceutical formulations, can interfere with the analysis of APIs if their absorption spectra overlap.[16] Given this compound's strong UV absorbance around 260 nm, it can mask the signal of an API that absorbs in the same region. In such cases, chromatographic separation prior to spectroscopic detection is essential.

Troubleshooting Guides

Issue 1: Unresolved Peaks in UV-Vis Spectroscopy

If you are observing unresolved or overlapping peaks in the UV-Vis spectrum of a sample supposed to contain this compound, follow this troubleshooting workflow:

G start Start: Unresolved UV-Vis Peaks check_purity 1. Assess Sample Purity (e.g., via TLC or GC-MS) start->check_purity is_pure Is the sample pure this compound? check_purity->is_pure matrix_effect 2. Investigate Matrix Effects (Run blank, spike sample) is_pure->matrix_effect No end End: Resolved Peaks and Accurate Quantification is_pure->end Yes (investigate instrumental issues) separation 3. Implement Chromatographic Separation (e.g., HPLC-UV) matrix_effect->separation impurity_id Identify and Characterize Impurities matrix_effect->impurity_id method_dev 4. Optimize HPLC Method (Mobile phase, gradient, column) separation->method_dev method_dev->end

Caption: Troubleshooting workflow for unresolved UV-Vis peaks.

Issue 2: Suspected this compound Degradation

trans-Anethole can degrade into other compounds, which can interfere with your analysis. The primary degradation pathway involves isomerization to cis-anethole and oxidation to p-anisaldehyde, often initiated by exposure to UV light or acidic conditions.[11]

G trans_this compound trans-Anethole cis_this compound cis-Anethole trans_this compound->cis_this compound UV light / Acid p_anisaldehyde p-Anisaldehyde trans_this compound->p_anisaldehyde Oxidation dimers Dimers trans_this compound->dimers UV light

Caption: Degradation pathways of trans-anethole.

Data Presentation

Table 1: Spectroscopic Data for trans-Anethole

Spectroscopic TechniqueParameterValueReference
UV-Vis Spectroscopy λmax (in Isooctane)258 nm[3]
λmax (in Ethanol/Water)262 nm[4]
¹H NMR (CDCl₃) Aromatic Protons (d)7.32, 6.89 ppm[6]
Olefinic Protons (d, dq)6.41, 6.15 ppm[6]
Methoxy Protons (s)3.84 ppm[6]
Methyl Protons (dd)1.92 ppm[6]
¹³C NMR (CDCl₃) Aromatic Carbons159.1, 131.8, 127.4, 114.4 ppm[6]
Olefinic Carbons131.0, 123.8 ppm[6]
Methoxy Carbon55.6 ppm[6]
Methyl Carbon18.9 ppm[6]
Mass Spectrometry Molecular Ion (m/z)148[2][17]

Experimental Protocols

Protocol: Quantification of this compound in a Complex Matrix using HPLC-UV

This protocol provides a general framework for the separation and quantification of this compound to overcome spectral interference.

1. Objective: To accurately quantify trans-anethole in a sample matrix where other components cause spectroscopic interference.

2. Materials:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • trans-Anethole reference standard
  • Sample containing this compound
  • Volumetric flasks, pipettes, and syringes
  • Syringe filters (0.45 µm)

3. Standard Preparation:

  • Prepare a stock solution of trans-anethole (e.g., 1 mg/mL) in methanol.
  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in your sample.

4. Sample Preparation:

  • Accurately weigh or measure your sample.
  • Dissolve the sample in a suitable solvent (methanol is often a good choice).
  • Use sonication or vortexing to ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-UV Method:

  • Mobile Phase: Methanol:Water (e.g., 80:20 v/v).[18] The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 259 nm[2]
  • Run Time: Sufficiently long to allow for the elution of all interfering peaks (e.g., 15 minutes).

6. Analysis:

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
  • Inject the prepared sample solution.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

7. System Suitability:

  • Before running the samples, perform system suitability tests to ensure the performance of the chromatographic system. This includes assessing parameters like theoretical plates, tailing factor, and repeatability of injections.

References

safe handling and disposal of anethole in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Anethole is an organic compound widely used as a flavoring substance and in the manufacturing of pharmaceuticals and other fine chemicals.[1][2][3] It is found in the essential oils of plants like anise, fennel, and star anise.[1][4] This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an aromatic, unsaturated ether.[1][4] While it is generally considered to have low toxicity in small quantities, it presents several hazards in a laboratory context.[4] The primary hazards include:

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[5][6][7][8]

  • Combustibility: this compound is a combustible liquid.[9][10] Vapors may form explosive mixtures with air if heated intensely.[5][6][11]

  • Aquatic Toxicity: It is considered toxic to aquatic life with long-lasting effects.[6][7][9]

  • Irritation: It can be irritating to the eyes, skin, and respiratory system.[12]

2. What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following personal protective equipment (PPE) is recommended:

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[5][13]

  • Eye Protection: Use safety goggles with side protection or a face shield.[5][13]

  • Skin and Body Protection: A lab coat, impervious coveralls, or other protective clothing should be worn to avoid skin contact.[10][14]

  • Respiratory Protection: If working with neat chemical, weighing, or in situations with insufficient ventilation, a NIOSH-approved half-face respirator with an organic vapor cartridge is recommended.[10][14]

3. How should I properly store this compound in the laboratory?

Proper storage is crucial for maintaining the stability and safety of this compound.

  • Container: Store in a tightly closed original container.[2][6][14][15]

  • Atmosphere: For long-term stability, it can be stored under an inert atmosphere.[14]

  • Temperature: Store in a cool, dry, and well-ventilated place.[2][10] Some sources recommend refrigerated temperatures, while others suggest storing between +15°C and +25°C.[6][14]

  • Conditions to Avoid: Protect from light (including direct sunlight), heat, sparks, and open flames.[2][5][8][10][14][15]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[2][5][6]

4. What should I do in the event of an this compound spill?

The response to a spill depends on its size and location.

  • For Small Spills:

    • Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or universal binding agents.[5][10] You can also use absorbent paper.[14]

    • Collect the absorbed material and contaminated items into a sealed, vapor-tight plastic bag or another appropriate container for disposal.[9][14]

    • Clean the contaminated surface by washing with alcohol, followed by a strong soap and water solution.[14]

    • Ensure the area is well-ventilated.[5]

  • For Large Spills:

    • Evacuate the immediate area.[16][17] Consider an initial downwind evacuation of at least 300 meters (1000 feet).[14]

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[14]

    • Contain the spill to prevent it from entering drains or waterways using dikes, sandbags, or absorbent booms.[5][6][16]

    • Eliminate all ignition sources.[10]

    • Contact your institution's emergency response team or local authorities.[18]

5. How do I properly dispose of this compound waste?

This compound waste is considered hazardous and must be disposed of according to regulations.

  • Waste Collection: Collect waste this compound and contaminated materials in clearly labeled, sealed containers.[19]

  • Disposal Method: Do not dispose of this compound down the drain, as it is harmful to aquatic life.[5][20] Waste should be handled by a licensed disposal company.[15] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[15]

  • Regulatory Compliance: Always follow all federal, state, and local regulations for hazardous waste disposal.[21][22]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily the more common trans-isomer.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[6][7][12]
Molar Mass 148.20 g/mol [6][23]
Appearance Colorless to pale yellow liquid or white crystals (below melting point).[2][8][12][23]
Melting Point 20-23 °C (68-73.4 °F)[8][9][12][23]
Boiling Point 234-237 °C (453-459 °F)[6][8][9][12]
Flash Point 90-101 °C (194-212 °F)[5][6][7][8][12]
Density ~0.987-0.99 g/cm³ at 20-25 °C[5][6][7]
Water Solubility Slightly soluble / Insoluble (e.g., 0.111 g/L at 25 °C).[5][7][12][14]
Vapor Pressure ~0.05-0.07 mmHg at 21-25 °C[5][7]
Toxicity (Oral, Rat LD50) 2090 mg/kg[21]
Toxicity (Dermal, Rabbit LD50) >5000 mg/kg[7][21]

Experimental Protocols

Protocol 1: Decontamination of Surfaces After an this compound Spill

This protocol outlines the steps for cleaning and decontaminating a laboratory surface after a small this compound spill has been absorbed.

  • Ensure Proper PPE: Before starting, confirm you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[2][14]

  • Initial Wipe-Down: After removing the bulk of the spill with an absorbent material, use additional absorbent pads to wipe any remaining liquid.[14]

  • Solvent Wash: Generously wet a cloth or paper towel with alcohol (e.g., ethanol) and thoroughly wipe the entire contaminated area.[14] This helps to dissolve any residual this compound.

  • Soap and Water Wash: Prepare a solution of strong soap and water. Use a new cloth or sponge to wash the area again.[14]

  • Rinse: Rinse the surface with clean water to remove any soap residue.

  • Dry: Allow the surface to air dry completely or wipe it dry with clean paper towels.

  • Waste Disposal: All used cloths, paper towels, and other contaminated materials from this procedure must be collected in a sealed bag and disposed of as hazardous waste.[14]

Visualizations

Anethole_Handling_Workflow Workflow for Safe this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management a Assess Hazards (Read SDS) b Select & Don PPE (Gloves, Goggles, Lab Coat) a->b c Work in Well-Ventilated Area (e.g., Fume Hood) b->c Begin Experiment d Store Properly (Cool, Dark, Tightly Sealed) c->d e Keep Away from Incompatibles & Ignition Sources d->e f Collect Waste (this compound, Contaminated Items) e->f Generate Waste g Label Waste Container 'Hazardous Waste - this compound' f->g h Arrange for Professional Disposal (Licensed Vendor) g->h

Caption: General workflow for handling this compound from preparation to disposal.

Anethole_Spill_Troubleshooting This compound Spill Troubleshooting Guide start Spill Occurs spill_size Assess Spill Size start->spill_size small_spill Small Spill (<100 mL, Contained) spill_size->small_spill Small large_spill Large Spill (>100 mL or Uncontained) spill_size->large_spill Large absorb 1. Absorb with Inert Material (Sand, Vermiculite) small_spill->absorb collect 2. Collect into a Sealed Container absorb->collect decontaminate 3. Decontaminate Surface (Alcohol then Soap/Water) collect->decontaminate dispose_small 4. Dispose of Waste as Hazardous decontaminate->dispose_small evacuate 1. Evacuate Immediate Area large_spill->evacuate alert 2. Alert Supervisor & Call Emergency Response evacuate->alert isolate 3. Isolate Area & Prevent Entry (Close Doors, Use Signs) alert->isolate ventilate 4. Ventilate Area (If Safe to Do So) isolate->ventilate cleanup Professional Cleanup Required ventilate->cleanup

Caption: Troubleshooting steps for small versus large this compound spills.

References

Validation & Comparative

Anethole's In Vitro Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacity of anethole against other alternatives, supported by experimental data. It includes detailed methodologies for key antioxidant assays and visual representations of experimental workflows and associated signaling pathways.

Comparative Antioxidant Performance of this compound

This compound, a primary constituent of essential oils from plants like anise and fennel, has demonstrated notable antioxidant properties in various in vitro assays.[1] Its efficacy is often compared to standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[2]

The following table summarizes the quantitative data from different in vitro antioxidant assays, comparing the performance of this compound with standard antioxidants. A lower IC50 value indicates a higher antioxidant potency.

AssayCompoundIC50 Value (µg/mL)FRAP Value (µM Fe²⁺/mg)Reference
DPPH This compound10.94-[3]
Ascorbic Acid17.27-[3]
This compound4400-
ABTS This compound9.26-[3]
Ascorbic Acid17.61-[3]
This compound107.2-
FRAP This compound-104.8

Note: Variations in IC50 values across different studies can be attributed to differences in experimental conditions and protocols.

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample or standard solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the ABTS•⁺ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare various concentrations of this compound and the standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Reaction Mixture: Add the sample or standard solution to the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4) and a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Sample and Standard Preparation: Prepare various concentrations of the sample and a standard antioxidant (e.g., Trolox).

  • Assay in 96-well Plate: In a black 96-well plate, add the sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and signaling pathways related to this compound's antioxidant activity.

G General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., DPPH, ABTS•⁺, FRAP) mixing Mixing of Reagents & Samples reagent_prep->mixing sample_prep Sample & Standard Preparation (this compound, Vitamin C, Trolox) sample_prep->mixing incubation Incubation (Time & Temperature Specific) mixing->incubation measurement Spectrophotometric / Fluorometric Measurement incubation->measurement calculation Data Calculation (e.g., % Inhibition, IC50, TEAC) measurement->calculation

Caption: Workflow for in vitro antioxidant assays.

G Proposed Signaling Pathways Modulated by this compound's Antioxidant Activity cluster_pathways Cellular Signaling Pathways cluster_effects Downstream Cellular Effects This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibits mapk MAPK Pathway (JNK, p38) This compound->mapk Inhibits wnt Wnt/β-catenin Pathway This compound->wnt Modulates inflammation Reduced Inflammation nf_kb->inflammation apoptosis Modulation of Apoptosis mapk->apoptosis cell_prolif Inhibition of Cancer Cell Proliferation wnt->cell_prolif

Caption: this compound's modulation of signaling pathways.

References

A Comparative Analysis of Anethole Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Anethole, a phenylpropanoid with significant applications in the pharmaceutical, food, and cosmetic industries, is predominantly extracted from plant sources such as star anise (Illicium verum) and fennel (Foeniculum vulgare). The efficiency of this compound extraction is highly dependent on the methodology employed, with each technique offering a unique balance of yield, purity, cost, and environmental impact. This guide provides a comparative overview of various this compound extraction methods, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparative Efficiency of this compound Extraction Methods

The selection of an extraction method is a critical step in the isolation of this compound, directly influencing the final yield and purity of the compound. Traditional methods such as steam distillation and Soxhlet extraction are often contrasted with modern, "green" techniques like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). Recent studies have also explored the synergistic effects of combining different methods.[1]

The following table summarizes the quantitative data from various studies, offering a comparative look at the efficiency of different extraction techniques.

Extraction MethodPlant SourceSolventYield (%)This compound Content (%)Key Findings & Citations
Steam Distillation Anise SeedWater0.2668 - 98Low yield but high purity.[2][3]
Star AniseWater7.1794.21A common traditional method.[4]
Soxhlet Extraction Anise SeedEthanol23.34.6 (of extract)High overall extract yield, but low this compound selectivity.[2][3]
Star AniseEthanol10.86-Higher yield compared to other methods in one study.[5]
Microwave-Assisted Extraction (MAE) Star AniseEthanol (96%)30.76 (oleoresin)-A non-conventional method with reduced extraction time.[1]
Star AniseWater-93.78Found to be the best methodology in one comparative study.[6][7]
Star AniseEthanol24.9886.66Optimized conditions can significantly increase yield.[4]
Ultrasound-Assisted Extraction (UAE) Star AniseEthanol (96%)41.05 (oleoresin)-Higher yield compared to MAE in the same study.[1]
FennelEthanol-Water (70%)-78.12More efficient than the Soxhlet method.[8][9]
Enzyme-Assisted Extraction (EAE) Star AniseEthanol (96%)40.90 (oleoresin)-Utilizes enzymes to break down cell walls.[1]
Supercritical Fluid Extraction (SFE) Star AniseSupercritical CO₂->90Produces a very pure product.[10]
FennelSupercritical CO₂-54.08 (recovery)Operating conditions are crucial for efficiency.[8]
Combined MAE-UAE-EAE Star AniseEthanol (96%)56.00 (oleoresin)-The triple combination method yielded the highest trans-anethole content.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for some of the key this compound extraction methods cited.

Steam Distillation Protocol

This method is suitable for the extraction of volatile compounds like this compound.

  • Preparation of Plant Material: Two whole star anise pods (approximately 3.5g) are ground using a mortar and pestle.[11]

  • Apparatus Setup: The ground material is placed in a 100mL 2-neck round-bottom flask. Water is added, and the flask is set up for direct steam distillation.[11]

  • Distillation: Distillation is initiated by heating the flask. Approximately 20mL of a cloudy distillate is collected. An additional 20mL of water is then added to the flask, and another 20mL of distillate is collected.[11]

  • Extraction: The combined distillates are placed in a separatory funnel and extracted twice with 20mL of diethyl ether.[11][12]

  • Drying and Solvent Removal: The ethereal layer is dried with anhydrous magnesium sulfate and filtered. The diethyl ether is then removed using a rotary evaporator to yield the essential oil.[11][12]

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: 500g of dried and ground star anise fruits are placed in a flask with 750mL of distilled water.[7]

  • Microwave Irradiation: The mixture is placed in a microwave oven and irradiated for 35 minutes at 80% power.[7]

  • Oil Collection: The extracted oil is collected, desiccated, and stored in a sealed, opaque vial at 4°C for further analysis.[7]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.

  • Sample Preparation: 20g of ground star anise is mixed with 100mL of 96% ethanol (1:5 w/v).[1]

  • Ultrasonication: The mixture is placed in a sonicator bath and ultrasonicated at 40°C for a specified duration (e.g., 30 or 45 minutes).[1]

  • Solvent Evaporation: The extracted oil is then subjected to evaporation to remove the ethanol, resulting in an oleoresin product.[1]

Visualizing Extraction Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Anethole_Extraction_Workflow cluster_Source Plant Source cluster_Preparation Material Preparation cluster_Extraction Extraction Methods cluster_PostExtraction Post-Extraction Processing cluster_Product Final Product StarAnise Star Anise (Illicium verum) Grinding Grinding/Milling StarAnise->Grinding Fennel Fennel (Foeniculum vulgare) Fennel->Grinding SD Steam Distillation Grinding->SD SE Soxhlet Extraction Grinding->SE MAE Microwave-Assisted Extraction Grinding->MAE UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration SD->Filtration SE->Filtration MAE->Filtration UAE->Filtration SFE->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Purification Purification SolventRemoval->Purification This compound This compound Purification->this compound

Caption: General workflow for this compound extraction from plant source to final product.

Extraction_Method_Comparison cluster_Traditional Traditional Methods cluster_Modern Modern Methods cluster_Combined Combined Methods SteamDistillation Steam Distillation + High Purity - Low Yield Soxhlet Soxhlet Extraction + High Yield (crude) - Low Selectivity - High Solvent Consumption MAE Microwave-Assisted + Fast + Reduced Solvent - Potential for thermal degradation UAE Ultrasound-Assisted + High Yield + Low Temperature - Equipment Cost SFE Supercritical Fluid + High Purity + 'Green' Solvent (CO2) - High Pressure - High Cost Combined MAE-UAE-EAE + Highest Yield - Complex Process This compound This compound Extraction This compound->SteamDistillation This compound->Soxhlet This compound->MAE This compound->UAE This compound->SFE This compound->Combined

References

Anethole's Synergistic Power: Enhancing the Efficacy of Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Anethole with Standard Antimicrobial Agents.

The rise of antibiotic resistance necessitates novel strategies to extend the lifespan of existing drugs. One promising approach is the use of natural compounds as adjuvants to enhance the efficacy of conventional antibiotics. This compound, a primary constituent of anise and fennel essential oils, has demonstrated significant potential in this area. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics, supported by experimental data and detailed methodologies, to inform further research and development in this critical field.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound in combination with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of antibiotics and this compound, both alone and in combination, and the resulting FICI values against several bacterial strains.

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of trans-anethole Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of trans-anethole in Combination (µg/mL)FICISynergy Outcome
MupirocinMRSA MupS--< 0.064-IndifferentNo significant enhancement
MupirocinMRSA MupRL--< 0.064-AdditiveEnhanced activity
AmpicillinEnterococcus faecalis-500-1000--SynergisticSignificant enhancement
GentamicinEnterococcus faecalis-500-1000--SynergisticSignificant enhancement
CiprofloxacinEnterococcus faecalis-500-1000--SynergisticSignificant enhancement
CeftriaxoneEnterococcus faecalis-500-1000--SynergisticSignificant enhancement

Table 1: Synergistic effect of trans-anethole with various antibiotics. This table showcases the enhanced efficacy of several antibiotics when used in combination with trans-anethole against different strains of bacteria[1][2][3].

Essential Oil CombinationBacterial StrainMIC of Star Anise EO Alone (mg/mL)MIC of Cinnamon EO Alone (mg/mL)FICISynergy Outcome
Star Anise EO + Cinnamon EOMultidrug-resistant Salmonella Thompson250.620.375Synergistic

Table 2: Synergistic effect of this compound-rich Star Anise Essential Oil with Cinnamon Essential Oil. This demonstrates the potent synergistic interaction between two essential oils, with this compound being a major component of Star Anise oil[4].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a two-fold serial dilution of the antibiotic vertically and a two-fold serial dilution of this compound horizontally in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include wells with antibiotic alone, this compound alone, and a growth control (no antimicrobial agents).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each component: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FICI by summing the individual FICs: FICI = FIC (antibiotic) + FIC (this compound)[5][6][7][8][9].

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antibiotic Stock Solution D Serial Dilution of Antibiotic (Vertical) A->D B Prepare this compound Stock Solution E Serial Dilution of This compound (Horizontal) B->E C Prepare Bacterial Inoculum F Inoculate 96-well Plate C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Determine MICs G->H I Calculate FICI H->I Time_Kill_Curve_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Expose to Antimicrobials (Antibiotic, this compound, Combination, Control) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Intervals (0-24h) C->D E Perform Serial Dilutions D->E F Plate on Agar E->F G Incubate Plates (18-24h) F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I Anethole_Synergy_Mechanism cluster_membrane Bacterial Cell Membrane This compound This compound Membrane Membrane Disruption (Increased Permeability) This compound->Membrane Intercalates into membrane EffluxPump Efflux Pump This compound->EffluxPump Inhibits Antibiotic_in Antibiotic (Intracellular) Antibiotic_out Antibiotic (Extracellular) Antibiotic_out->Antibiotic_in Enhanced Entry Antibiotic_in->EffluxPump Substrate for efflux Target Intracellular Target Antibiotic_in->Target Binds to BacterialDeath Bacterial Cell Death Target->BacterialDeath Leads to

References

Anethole's Anti-Cancer Mechanisms: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Anethole, a natural compound found in anise and fennel, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative analysis of its mechanisms of action in three distinct cancer cell lines: A549 (non-small cell lung cancer), Ca9-22 (oral squamous carcinoma), and PC-3 (prostate cancer). The information presented here, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this compound's therapeutic applications.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound exhibits a multi-faceted anti-cancer effect by inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways. The following table summarizes the quantitative data from various studies, highlighting the differential and common responses of A549, Ca9-22, and PC-3 cells to this compound treatment.

ParameterA549 (Lung Cancer)Ca9-22 (Oral Cancer)PC-3 (Prostate Cancer)
IC50 Value ~50 µM[1]10 µM[2]Not explicitly stated, but effective concentrations are reported.
Apoptosis Induction Increased apoptotic ratio with this compound treatment.[3]Treatment with 10 µM this compound increased early apoptotic cells from 4.33% to 10.21% and late apoptotic cells from 7.87% to 17.66%.[2]This compound treatment leads to apoptosis.[4]
Cell Cycle Arrest Not explicitly quantified in the provided results.This compound treatment (10 µM) caused a 2-fold decrease in the G0/G1 phase, a 5.2-fold increase in the S phase, and a 4.54-fold increase in the G2/M phase.[2]This compound induces G2/M phase arrest.[4]
Key Signaling Pathways Affected Inhibition of PI3K-AKT and STAT3 signaling pathways.[3]Inhibition of NF-κB, MAPKinases, and Wnt signaling pathways.[5][6]Suppression of NF-κB nuclear localization.[7]
Key Molecular Changes Increased cleaved caspase-3, increased Bax/Bcl-2 ratio.[3]Activation of caspase-3 and -9, PARP cleavage, increased p21, and decreased cyclin D1.[5][8]Increased Bax/Bcl-2 protein ratio, activation of caspase-3 and -9, and PARP cleavage.[4][7]

Visualizing this compound's Mechanism of Action

To better understand the complex cellular processes influenced by this compound, the following diagrams illustrate the affected signaling pathways and a general experimental workflow for assessing its anti-cancer properties.

G cluster_A549 A549 (Lung Cancer) cluster_Ca922 Ca9-22 (Oral Cancer) cluster_PC3 PC-3 (Prostate Cancer) Anethole_A549 This compound PI3K_A549 PI3K Anethole_A549->PI3K_A549 inhibits STAT3_A549 STAT3 Anethole_A549->STAT3_A549 inhibits Apoptosis_A549 Apoptosis Anethole_A549->Apoptosis_A549 induces Akt_A549 Akt PI3K_A549->Akt_A549 Proliferation_A549 Cell Proliferation Akt_A549->Proliferation_A549 promotes STAT3_A549->Proliferation_A549 promotes Anethole_Ca922 This compound NFkB_Ca922 NF-κB Anethole_Ca922->NFkB_Ca922 inhibits MAPK_Ca922 MAPK Anethole_Ca922->MAPK_Ca922 inhibits Wnt_Ca922 Wnt Anethole_Ca922->Wnt_Ca922 inhibits Apoptosis_Ca922 Apoptosis Anethole_Ca922->Apoptosis_Ca922 induces Proliferation_Ca922 Cell Proliferation NFkB_Ca922->Proliferation_Ca922 promotes MAPK_Ca922->Proliferation_Ca922 promotes Wnt_Ca922->Proliferation_Ca922 promotes Anethole_PC3 This compound NFkB_PC3 NF-κB Anethole_PC3->NFkB_PC3 inhibits nuclear localization Bax_Bcl2_PC3 ↑ Bax/Bcl-2 ratio Anethole_PC3->Bax_Bcl2_PC3 CellCycleArrest_PC3 G2/M Arrest Anethole_PC3->CellCycleArrest_PC3 Proliferation_PC3 Cell Proliferation NFkB_PC3->Proliferation_PC3 promotes Caspases_PC3 Caspase Activation Bax_Bcl2_PC3->Caspases_PC3 Apoptosis_PC3 Apoptosis Caspases_PC3->Apoptosis_PC3

Caption: this compound's differential impact on signaling pathways in various cancer cell lines.

G cluster_assays Assessment of Anti-Cancer Effects start Cancer Cell Culture (A549, Ca9-22, PC-3) treatment This compound Treatment (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle - PI Staining) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western end Data Analysis and Mechanism Confirmation mtt->end flow_apoptosis->end flow_cellcycle->end western->end

Caption: General experimental workflow for confirming the anti-cancer mechanism of this compound.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

  • Cell Seeding: Seed cancer cells (A549, Ca9-22, or PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the untreated control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Culture cancer cells in the presence of the desired concentration of this compound for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with an Annexin V/PI kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a Bradford assay or a similar method.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., p-Akt, NF-κB, Bax, Bcl-2, caspases).

  • Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is often used as a loading control to normalize protein levels.[5]

This comparative guide underscores the potential of this compound as a broad-spectrum anti-cancer agent, with its efficacy demonstrated across lung, oral, and prostate cancer cell lines. The detailed data and protocols provided herein aim to support and streamline future research into its clinical translation.

References

Anethole Content in Pimpinella anisum Varieties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of raw botanical materials with optimal phytochemical profiles is paramount. This guide provides a comparative analysis of anethole content in various Pimpinella anisum (aniseed) varieties, supported by experimental data and detailed methodologies to aid in the selection of high-yield sources for research and development.

This compound, the primary bioactive compound in aniseed, is a phenylpropene derivative with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and estrogenic effects. The concentration of this compound in the essential oil of Pimpinella anisum can vary significantly depending on the plant's genetic variety, geographical origin, and cultivation conditions. This variation underscores the importance of careful selection of aniseed sources for consistent and potent this compound yields.

Comparative Analysis of this compound Content

The this compound content in the essential oil of different Pimpinella anisum varieties, primarily distinguished by their geographical origin and specific cultivars, is summarized in the table below. The data has been compiled from various scientific studies employing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for analysis.

Variety/OriginThis compound Content (%)Other Major ConstituentsReference
European Varieties
Greece>90Not specified[1][2][3]
Hungary>90Not specified[1][2][3]
Scotland>90Not specified[1][2][3]
Lithuania>90Not specified[1][2][3]
Italy>90Not specified[1][2][3]
Germany>90Not specified[1][2][3]
FranceNot specifiedp-anisaldehyde (5.4%)[1][2][3]
EstoniaNot specifiedγ-himachalene (8.2%), trans-pseudoisoeugenyl 2-methylbutyrate (6.4%)[1][2][3]
Europe (General Range)76.9 - 93.7γ-himachalene (0.4-8.2%), trans-pseudoisoeugenyl 2-methylbutyrate (0.4-6.4%), p-anisaldehyde (tr-5.4%), methylchavicol (0.5-2.3%)[1][2][3]
Asian Varieties
Bangladesh (BSRC cultivar)83.67Not specified
Bangladesh (Local market)69.94Not specified
Tashkent (Open-field)73.6Not specified[4]
Tashkent (Greenhouse)Lower than open-fieldLimonene, Estragole[4]
African Varieties
Algeria92.4Estragole (1.9%), o-isoeugenol (1.9%), γ-himachalene (1.1%)[5]
Other
General Range71.52benzocycloheptene (6.59 %),and Isoeugenyl acetate ( 4.63 %)[6][7]

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of this compound from Pimpinella anisum seeds, as cited in the comparative data.

Essential Oil Extraction by Hydrodistillation

This method is widely used for extracting essential oils from plant materials.

Protocol:

  • Sample Preparation: A specific quantity (e.g., 100 g) of dried aniseed is ground into a coarse powder.

  • Hydrodistillation: The powdered material is placed in a flask of a Clevenger-type apparatus. A sufficient volume of distilled water is added to immerse the powder.

  • Heating: The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises into the condenser.

  • Condensation: The steam is cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in a graduated burette.

  • Separation: Due to their different densities, the essential oil and water form separate layers. The volume of the collected essential oil is measured.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for identifying and quantifying the chemical components of essential oils.

Protocol:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC-MS system.

  • Gas Chromatography Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a fused silica capillary column like DB-5 or HP-5MS). A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a final, higher temperature to ensure the elution of all components. Helium is commonly used as the carrier gas.

  • Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of each compound.

  • Compound Identification: The identification of this compound and other constituents is achieved by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The percentage of this compound and other components is determined by calculating the relative peak area of each compound in the chromatogram.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the quantification of this compound, particularly when analyzing extracts rather than pure essential oils.

Protocol:

  • Sample Preparation: Aniseed extract is prepared using a suitable solvent (e.g., methanol). The extract is filtered through a membrane filter (e.g., 0.45 µm) before injection.

  • Chromatographic System: A reversed-phase C18 column is typically used for the separation.

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is commonly used as the mobile phase with isocratic elution.[8]

  • Detection: this compound is detected using a UV detector at its maximum absorbance wavelength, which is around 257-259 nm.[8][9]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with a calibration curve constructed using standard solutions of known this compound concentrations.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of this compound content in Pimpinella anisum varieties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis cluster_data Data Processing start Pimpinella anisum Seeds (Different Varieties) grinding Grinding start->grinding extraction Hydrodistillation (Clevenger Apparatus) grinding->extraction Powdered Sample gcms GC-MS Analysis extraction->gcms Essential Oil hplc HPLC Analysis extraction->hplc Essential Oil / Extract identification Compound Identification (Mass Spectra, Retention Time) gcms->identification quantification Quantification (% Peak Area / Calibration Curve) hplc->quantification identification->quantification comparison Comparison of this compound Content quantification->comparison

Caption: Experimental workflow for this compound content analysis.

References

Safety Operating Guide

Personal protective equipment for handling Anethole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Anethole

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for laboratory and research professionals. Following these procedures is critical for ensuring personal safety and minimizing environmental impact.

This compound is a combustible liquid that may cause an allergic skin reaction.[1][2][3] It is also harmful or toxic to aquatic life with long-lasting effects.[1][2][4][5][6]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent skin contact, eye exposure, and inhalation of vapors, especially when dealing with heated material or potential aerosols.

Protection Type Specific PPE Requirement Rationale & Sources
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[1]Prevents skin contact and potential allergic reactions.[1][2][5][7]
Eye & Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects eyes from accidental splashes.[8][9]
Skin & Body Protection Lab coat. For larger quantities or significant exposure risk, wear impervious coveralls and shoe covers.[10]Minimizes skin exposure and contamination of personal clothing.[10]
Respiratory Protection Necessary when aerosol or mist is formed, or when weighing and diluting the neat chemical.[1][10] Use a NIOSH-approved half-face respirator with an organic vapor cartridge.[10]Protects against inhalation of potentially irritating vapors.[1]
Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for risk assessment in a laboratory setting.

Property Value Source(s)
Flash Point 91 - 110 °C (195.8 - 230 °F)[3][4]
Boiling Point 234 - 237 °C (453.2 - 458.6 °F)[3][4][5]
Melting Point 21 - 23 °C (70.4 - 73.4 °F)[3][4][10]
Oral LD50 (Rat) 2090 mg/kg[7][11]
Vapor Pressure 1.33 mbar @ 63 °C[3]
Specific Gravity ~0.988 g/cm³[10][11]

Operational and Disposal Plans

A systematic approach to handling, from initial preparation to final disposal, is crucial for safety and compliance.

Safe Handling and Storage Protocol

Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when heating or creating aerosols.[1][11]

  • Inspect all required PPE for integrity before use.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11]

  • Have spill containment materials readily available.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][11]

  • Do not breathe vapors or spray.[1]

  • Keep containers tightly closed when not in use.[11]

  • Avoid exposure to direct sunlight, UV radiation, and heat, as it may cause decomposition.[1][11]

Storage:

  • Store in a cool, tightly closed container.[1][11]

  • Protect from light.[10][11]

Spill Response and Waste Disposal

Spill Response:

  • For Small Spills:

    • Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or absorbent paper.[1][2][10]

    • Scoop the absorbed material into a sealed, properly labeled container for disposal.[7][10]

    • Clean the spill area with alcohol, followed by a strong soap and water solution.[10]

  • For Large Spills:

    • Evacuate the area and prevent entry.[5]

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[10]

    • Prevent the spill from entering drains or waterways.[1][2][5]

    • Ventilate the area.[1]

  • General:

    • Remove all sources of ignition.[3]

Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[2][6]

  • Do not dispose of it into the sewer system or water bodies.[1]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[10]

First-Aid Measures
  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]

  • If Inhaled: Move the person to fresh air. Seek medical advice if symptoms persist.[2][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician.[2][11]

This compound Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound throughout its lifecycle in a laboratory setting.

Anethole_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_response 3. Incident Response cluster_disposal 4. Cleanup & Disposal start Receive this compound check_ventilation Verify Adequate Ventilation (Fume Hood) start->check_ventilation don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_ventilation->don_ppe prep_workspace Prepare Workspace & Spill Kit don_ppe->prep_workspace handling Perform Experiment prep_workspace->handling spill Spill Occurs handling->spill no_spill No Incidents decontaminate Decontaminate Workspace & Equipment no_spill->decontaminate spill->no_spill No spill_response Execute Spill Protocol (Absorb, Clean, Ventilate) spill->spill_response Yes first_aid Administer First Aid (Skin/Eye Wash, etc.) spill_response->first_aid If Exposed first_aid->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) in Accordance with Regulations decontaminate->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.